Product packaging for Methylprednisolone(Cat. No.:CAS No. 83-43-2)

Methylprednisolone

カタログ番号: B1676475
CAS番号: 83-43-2
分子量: 374.5 g/mol
InChIキー: VHRSUDSXCMQTMA-PJHHCJLFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Methylprednisolone is a synthetic glucocorticoid corticosteroid used extensively in biomedical research for its potent anti-inflammatory and immunosuppressive effects . Its primary research value lies in investigating the regulation of homeostasis, metabolism, development, cognition, and inflammation . The cellular mechanism of action involves acting as an agonist for the glucocorticoid receptor . Upon binding, it mediates changes in gene expression that lead to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals . This includes preventing the release of substances in the body that cause inflammation and inhibiting neutrophil apoptosis, phospholipase A2, and inflammatory transcription factors like NF-Kappa B . Researchers utilize this compound across a wide spectrum of study areas. These include creating models for and testing therapies against rheumatic diseases like arthritis and lupus , investigating allergic and asthmatic responses , and studying dermatologic, ophthalmic, and gastrointestinal conditions . Its role in managing inflammation in central nervous system injuries and diseases, such as multiple sclerosis, is also a key area of scientific inquiry . The compound integrates systemically and is effective in rapidly reducing inflammation, making it a valuable tool for in vivo research . This compound is metabolized primarily in the liver and has a plasma half-life of approximately 1.8 to 2.6 hours . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O5 B1676475 Methylprednisolone CAS No. 83-43-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSUDSXCMQTMA-PJHHCJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023300
Record name Methylprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylprednisolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

MW 416.51, crystals, MP 205-208 °C, specific optical rotation: 101 deg at 20 °C (dioxane), uv max (95% ethanol): 243 nm (alpha m 14825), Sol in dioxane; sparingly sol in acetone, alcohol, chloroform, methanol; slightly sol in ether. Practically insol in water. /21-acetate/, SOL IN WATER /METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT/, Sparingly sol in alc, dioxane, methanol; slightly sol in acetone, chloroform; very slightly sol in ether., In water, 1.20X10+2 mg/L at 25 °C, 1.09e-01 g/L
Record name Methylprednisolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00959
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLPREDNISOLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylprednisolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

17,21-dihydroxy-6alpha-methylpregna-1,4-diene-3,11,20-trione; 11beta,17,21,21-tetrahydroxy-6alpha-methylpregna-1,4-diene-3,20-dione; 11beta-hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione; (E)- and (Z)-11beta,20-dihydroxy-6alpha-methylpregna-1,4,17(20)-triene-3,21-dione, (20RS)-11beta,17,20-trihydroxy-6alpha-methyl-3-oxopregna-1,4-diene-21-yl acetate; methylprednisolone; 11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; 11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; prednisolone acetate; 6alpha-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate; 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-ene-21-yl acetate; 11beta-hydroxy-6alpha-methyl-3-oxopregna-1,4,17(20)-trien-21-yl acetate /methylprednisolone acetate/, methylprednisolone; 4-[(11beta,21-dihydroxy-6alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid (methylprednisolone 17-(hydrogen succinate)); methylprednisolone acetate; 4-[(11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregna-4-en-21-yl)oxy]-4-oxobutanoic acid (methylhydrocortisone 21-(hydrogen succinate)) /methylprednisolone hydrogen succinate/
Record name METHYLPREDNISOLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, White to practically white crystalline powder

CAS No.

83-43-2
Record name Methylprednisolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprednisolone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00959
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methylprednisolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6.alpha.,11.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylprednisolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W7ZR7023
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLPREDNISOLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylprednisolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228-237 °C, 232.5 °C
Record name Methylprednisolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00959
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLPREDNISOLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylprednisolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Action of Methylprednisolone

Glucocorticoid Receptor (GR) Interactions and Downstream Signaling

The biological activity of methylprednisolone is initiated by its binding to glucocorticoid receptors, which are members of the nuclear receptor superfamily of ligand-dependent transcription factors. nih.govwikipedia.org These receptors are ubiquitously expressed in almost all human tissues and organs. nih.gov

Cytoplasmic Glucocorticoid Receptor (cGR) Binding and Translocation

In its inactive state, the glucocorticoid receptor (GRα) resides predominantly in the cytoplasm as part of a large multi-protein complex. nih.gov This complex includes heat shock proteins hsp90 and hsp70, as well as other immunophilins such as FK506-binding protein (FKBP) 51 and 52. wikipedia.orgmdpi.comyoutube.com These associated proteins maintain the receptor in a conformation that is capable of binding to its ligand but is unable to translocate to the nucleus.

Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain of the cytoplasmic GR (cGR). This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins and other associated molecules. nih.govyoutube.comnih.gov The unmasking of nuclear localization signals on the GR allows the activated this compound-GR complex to translocate into the nucleus. nih.gov

Key Proteins in the Cytoplasmic Glucocorticoid Receptor Complex
ProteinFunction in the cGR Complex
hsp90Maintains GR in a high-affinity ligand-binding conformation. wikipedia.org
hsp70Assists in the proper folding and assembly of the GR complex. mdpi.comyoutube.com
FKBP51Inhibits ligand binding to GR. mdpi.com
FKBP52Facilitates the nuclear translocation of the ligand-bound GR. mdpi.com
p23Stabilizes the GR-hsp90 interaction. mdpi.com

Glucocorticoid Response Element (GRE) Binding and Gene Transcription Modulation

Once inside the nucleus, the this compound-GR complex acts as a transcription factor, modulating the expression of target genes. The primary mechanism for this is through direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the regulatory regions of glucocorticoid-responsive genes. pnas.org The activated GR typically binds to GREs as a homodimer. pnas.org

The interaction of the GR with GREs can lead to either an increase (transactivation) or a decrease (transrepression) in the rate of gene transcription. pnas.orgeurekaselect.com

Transactivation: The GR dimer binds to positive GREs, recruiting coactivator proteins and the basal transcription machinery to the promoter, thereby enhancing the transcription of target genes. frontiersin.org Examples of genes transactivated by glucocorticoids include those encoding anti-inflammatory proteins like Annexin A1 (ANXA1), NF-κB inhibitor alpha (NFKBIA or IκBα), and Dual Specificity Phosphatase 1 (DUSP1 or MKP-1). frontiersin.org

Transrepression: The GR dimer can bind to negative GREs (nGREs) to directly repress gene transcription. eurekaselect.com Additionally, the GR can indirectly repress gene expression by interacting with and inhibiting other transcription factors, such as NF-κB and AP-1, a mechanism known as tethering. nih.gov This prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements and activating the transcription of genes involved in the inflammatory response. nih.gov Genes repressed by glucocorticoids include those for pro-inflammatory cytokines like interleukin-1β (IL-1β). eurekaselect.com

Examples of Genes Regulated by this compound via GRE Binding
GeneEffect of this compoundMechanismProtein Function
ANXA1 (Annexin A1)UpregulationTransactivationAnti-inflammatory mediator. frontiersin.org
NFKBIA (IκBα)UpregulationTransactivationInhibits the pro-inflammatory transcription factor NF-κB. frontiersin.orgnih.gov
DUSP1 (MKP-1)UpregulationTransactivationInactivates MAP kinases, downregulating inflammatory signaling. frontiersin.orgnih.gov
GILZ (Glucocorticoid-induced leucine (B10760876) zipper)UpregulationTransactivationInhibits NF-κB and AP-1 signaling pathways. pnas.orgfrontiersin.org
POMC (Pro-opiomelanocortin)DownregulationTransrepression (via nGRE)Precursor to ACTH, involved in the stress response. researchgate.net
CRH (Corticotropin-releasing hormone)DownregulationTransrepression (via nGRE)Regulates the release of ACTH. researchgate.net

Anti-inflammatory Pathways Modulated by this compound

The anti-inflammatory properties of this compound are primarily achieved through the regulation of gene expression, leading to the suppression of pro-inflammatory mediators and the synthesis of anti-inflammatory proteins. wikipedia.orgnih.gov These actions affect various stages of the inflammatory response, from initial signaling to cellular infiltration and tissue damage.

A central mechanism of this compound's anti-inflammatory action is the repression of genes that encode pro-inflammatory proteins. The activated glucocorticoid receptor complex can block the promoter sites of these genes, inhibiting the synthesis of inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov This broad suppression of inflammatory gene expression is a key factor in its therapeutic efficacy. nih.govsemanticscholar.org

This compound effectively curtails the production of potent inflammatory mediators known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. patsnap.comresearchgate.net This is achieved by inhibiting the enzyme phospholipase A2 (PLA2). patsnap.comdrugbank.comnih.gov PLA2 is responsible for catalyzing the release of arachidonic acid, a precursor fatty acid, from cell membrane phospholipids. patsnap.com By repressing PLA2, this compound reduces the availability of arachidonic acid, thereby decreasing the synthesis of prostaglandins and leukotrienes which are critical mediators of inflammation and pain. patsnap.comresearchgate.netnps.org.au Furthermore, this compound directly suppresses the synthesis of cyclooxygenase-2 (COX-2), an enzyme that converts arachidonic acid into prostaglandins in damaged tissues. nih.govnih.gov

MoleculeFunction in Inflammatory PathwayEffect of this compound
Phospholipase A2 (PLA2)Releases arachidonic acid from cell membranes. patsnap.comInhibited/Repressed. patsnap.comdrugbank.com
Arachidonic AcidPrecursor to prostaglandins and leukotrienes. patsnap.comSynthesis reduced. drugbank.com
Cyclooxygenase-2 (COX-2)Enzyme that produces prostaglandins. nih.govSynthesis suppressed. nih.gov
ProstaglandinsMediate inflammation and pain. researchgate.nethopkinsarthritis.orgSynthesis inhibited. patsnap.com
LeukotrienesMediate inflammation, involved in asthma. patsnap.comresearchgate.netSynthesis inhibited. patsnap.com

This compound significantly reduces the production of key pro-inflammatory cytokines. patsnap.com It represses the transcription of genes encoding for cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.govatsjournals.org Studies on patients with unresolving acute respiratory distress syndrome (ARDS) have shown that prolonged treatment with this compound leads to progressive and sustained reductions in the plasma concentrations of TNF-α, IL-1β, and IL-6. nih.govatsjournals.org This suppression of cytokine signaling diminishes the recruitment and activation of immune cells at sites of inflammation. patsnap.com

Pro-inflammatory CytokinePrimary Role in InflammationEffect of this compound
Tumor Necrosis Factor-alpha (TNF-α)Key mediator of acute inflammation; activates NF-κB. nih.govExpression and concentration reduced. nih.govatsjournals.orgnih.gov
Interleukin-1β (IL-1β)Mediates inflammatory responses; activates NF-κB. atsjournals.orgConcentration reduced. nih.govatsjournals.org
Interleukin-6 (IL-6)Pro-inflammatory cytokine involved in systemic inflammation. atsjournals.orgresearchgate.netConcentration reduced. nih.govatsjournals.org

A crucial anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govdrugbank.comnih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous genes involved in immunity and inflammation, including those for TNF-α and IL-1β. atsjournals.orgnih.gov this compound suppresses NF-κB activity primarily by inducing the transcription of the gene for IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus. nih.govatsjournals.org The activated glucocorticoid receptor can also directly bind to the p65 subunit of NF-κB, forming an inactive complex that further prevents the transcription of pro-inflammatory genes. atsjournals.org Research in a rat model of spinal cord injury demonstrated that this compound administration significantly reduced both the expression of TNF-α and the binding activity of NF-κB. nih.gov

In addition to repressing inflammatory genes, the this compound-GR complex promotes the expression of anti-inflammatory proteins. nih.govdrugbank.com A primary example is the induction of Annexin A1, also known as Lipocortin-1. patsnap.comdrugbank.com Annexin A1 is a key mediator of glucocorticoid action that exerts its anti-inflammatory effects in part by inhibiting phospholipase A2. patsnap.comdroracle.ai This induction represents an indirect mechanism by which this compound blocks the synthesis of prostaglandins and leukotrienes, complementing its direct repressive effects on pro-inflammatory gene expression. patsnap.com

This compound exerts significant effects on the movement and function of immune cells. It reduces the ability of leukocytes to adhere to the vascular endothelium and subsequently migrate from the circulation into inflamed tissues. nih.govdrugbank.com This is accomplished by regulating the expression of cell adhesion molecules. nih.gov Specifically, this compound has been shown to suppress the migration of polymorphonuclear leukocytes and fibroblasts. nih.gov In addition to inhibiting cellular migration, this compound acts to reverse increased capillary permeability, a hallmark of acute inflammation. nih.govpatsnap.com This effect helps to diminish swelling and prevent further tissue damage. patsnap.com

Cellular Migration and Permeability Effects

Reduction of Capillary Permeability

This compound plays a crucial role in diminishing tissue swelling and damage by reducing capillary permeability. oup.com This effect is achieved through several pathways. The binding of this compound to its receptor can lead to changes in gene expression that decrease vasodilation and the permeability of capillaries. ashpublications.org One of the primary mechanisms is the inhibition of the synthesis of inflammatory mediators like prostaglandins and leukotrienes. neurology.org This is accomplished by repressing the enzyme phospholipase A2, which is essential for the production of arachidonic acid, a precursor to these inflammatory molecules. neurology.org

Furthermore, this compound can inhibit the effects of soluble mediators of edema, such as histamine (B1213489), platelet-activating factor, and C5a, on the vascular endothelium, thereby preventing acute changes in vascular permeability following immune complex deposition. clinexprheumatol.org By stabilizing lysosomal membranes, it also prevents the release of proteolytic enzymes that can contribute to tissue damage during inflammatory responses. neurology.org

Suppression of Leukocyte Migration and Adhesion

A key aspect of the anti-inflammatory action of this compound is its ability to suppress the migration and adhesion of leukocytes to inflamed tissues. oup.comnih.gov This is a multi-faceted process that involves the modulation of various adhesion molecules on both leukocytes and endothelial cells.

In vitro experiments have shown that corticosteroids can prevent the expression of adhesion molecules on the endothelium of postcapillary venules, which are crucial for directing leukocytes into extravascular spaces. nih.gov For instance, high-dose this compound has been found to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin in human brain microvascular endothelial cells. frontiersin.org In patients with rheumatoid arthritis, a significant decrease in E-selectin expression and a smaller reduction in ICAM-1 expression on the synovial vascular endothelium were observed within 24 hours of this compound administration. nih.gov

This compound also affects the expression of adhesion molecules on leukocytes. Studies in patients with multiple sclerosis have demonstrated that intravenous this compound therapy leads to significant changes in monocyte adhesion molecule expression, including a decrease in Mac-1 and Very Late Activation Antigen-4 (VLA-4) expression. neurology.orgnih.gov This alteration in adhesion molecule profiles is believed to limit the recruitment of monocytes to areas of tissue destruction. neurology.org Research has shown a decrease in the mean proportions of VLA-4, Lymphocyte Function-Associated Antigen-1 (LFA-1), and ICAM-1 on both blood lymphocytes and monocytes following treatment. nih.gov

Table 1: Effect of this compound on Leukocyte and Endothelial Adhesion Molecules

Adhesion MoleculeCell TypeEffect of this compoundSupporting Evidence
E-selectinSynovial Vascular EndotheliumSubstantial decrease in expression within 24 hours. nih.govObserved in patients with rheumatoid arthritis. nih.gov
ICAM-1 (CD54)Synovial Vascular Endothelium and LiningSmaller reduction in expression. nih.govNoted in conjunction with E-selectin reduction. nih.gov
Mac-1MonocytesDecreased expression at 6 hours post-treatment. neurology.orgObserved in patients with multiple sclerosis. neurology.org
VLA-4MonocytesDecreased expression at 6 and 24 hours post-treatment. neurology.orgPart of a broader alteration in monocyte adhesion molecule kinetics. neurology.org
L-selectinMonocytesIncreased expression at 24 hours post-treatment. neurology.orgSuggests a redistribution of monocyte populations. neurology.org
LFA-1Blood Lymphocytes and MonocytesDecreased expression. nih.govObserved in patients with multiple sclerosis after treatment. nih.gov

Immunomodulatory Effects of this compound

This compound exerts profound immunomodulatory effects by influencing the function and survival of various immune cell populations. These effects are central to its therapeutic efficacy in autoimmune and inflammatory diseases.

Lymphocyte Subpopulation Modulation

T-cell Apoptosis and Function Impairment

This compound significantly impairs T-cell functions and can induce T-cell apoptosis, particularly at moderate to high doses. nih.gov This is a key mechanism for its immunosuppressive action. Studies have demonstrated that this compound can augment T-cell apoptosis in a dose-dependent manner. nih.gov For instance, in an animal model of experimental autoimmune encephalomyelitis, a maximal dose of 50 mg/kg of this compound was superior in increasing T-cell apoptosis compared to a 10 mg/kg dose. nih.gov Research has also shown that this compound concentrations above 0.63 mM can significantly increase apoptosis in Jurkat cells, a human T-lymphocyte cell line, after 24 hours of incubation. researchgate.net

The induction of T-cell apoptosis by glucocorticoids is a complex process that is thought to involve the regulation of pro-apoptotic genes. researchgate.net While the precise molecular pathways are still being elucidated, this effect contributes to the reduction of pathogenic T-cell populations in inflammatory and autoimmune conditions.

Table 2: Dose-Dependent Effect of this compound on T-cell Apoptosis in Severe Experimental Autoimmune Encephalomyelitis (EAE)

This compound DoseEffect on T-cell ApoptosisSignificance
1 mg/kgNo notable change compared to control. nih.gov-
10 mg/kgSignificantly increased rate of T-cell apoptosis. nih.govp < 0.05 vs. control
50 mg/kgGreater increase in T-cell apoptosis compared to 10 mg/kg. nih.govp < 0.01 vs. 10 mg/kg
Natural Killer (NK) and Antibody-Dependent Cellular Cytotoxic (ADCC) Activity Inhibition

This compound has been shown to inhibit the cytotoxic functions of Natural Killer (NK) cells. nih.gov This inhibition is associated with a reduced surface expression of activating receptors, such as NKp46 and NKp30. nih.gov In vitro studies have demonstrated a dose-dependent inhibition of both IL-2- and IL-15-induced NK-cell cytotoxicity by this compound. ashpublications.org For example, at a concentration of 0.5 µg/mL, this compound significantly inhibited the cytolytic activity of NK cells against various target cell lines. ashpublications.org

Furthermore, corticosteroids can inhibit Antibody-Dependent Cellular Cytotoxicity (ADCC), a process where immune cells, including NK cells and neutrophils, lyse antibody-coated target cells. frontiersin.orgresearchgate.net Studies have shown that hydrocortisone (B1673445), this compound, and dexamethasone (B1670325) inhibit neutrophil-mediated ADCC in a dose-dependent manner. frontiersin.org Prednisolone (B192156) has also been found to inhibit human lymphocytes from mediating ADCC. nih.gov This inhibitory effect on NK and ADCC activity contributes to the broad immunosuppressive profile of this compound.

Table 3: Inhibitory Effect of this compound on IL-2 and IL-15-Induced NK-Cell Cytotoxicity

This compound ConcentrationTarget Cell LineInhibition of Cytotoxicity
0.01 µg/mL721-221 B-EBVDose-dependent inhibition observed. ashpublications.org
0.1 µg/mL721-221 B-EBVDose-dependent inhibition observed. ashpublications.org
0.5 µg/mL721-221 B-EBVSignificant inhibition of cytolytic activity. ashpublications.org
0.01 µg/mLFO1 melanomaDose-dependent inhibition observed. ashpublications.org
0.1 µg/mLFO1 melanomaDose-dependent inhibition observed. ashpublications.org
0.5 µg/mLFO1 melanomaSignificant inhibition of cytolytic activity. ashpublications.org

Modulation of Monocyte and Macrophage Activity

This compound significantly influences the activity of monocytes and macrophages, key cells in the innate immune system. Glucocorticoids, including this compound, are known to repress pro-inflammatory activation of these cells while also inducing anti-inflammatory phenotypes that actively promote the resolution of inflammation. frontiersin.org This modulation involves directing the differentiation and polarization of macrophages.

Research indicates that glucocorticoids can stimulate the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. researchgate.netnih.gov Specifically, this compound has been described to encourage a shift to the M2c subset, which is associated with the secretion of the anti-inflammatory cytokine IL-10. researchgate.net This is supported by findings where prednisolone, a related glucocorticoid, was shown to inhibit the polarization of monocytes/macrophages towards the M1 phenotype by suppressing the expression of M1 markers like chemokine ligand 2 and tumor necrosis factor-α (TNF-α). nih.gov

Furthermore, glucocorticoids enhance the capacity of macrophages to clear apoptotic cells, a crucial process in resolving inflammation. frontiersin.orgfrontiersin.org This increased phagocytic ability helps remove cellular debris and danger signals from sites of inflammation. frontiersin.org While some studies report an inhibitory effect of glucocorticoids on monocyte migration, others have shown they can stimulate the expression of certain chemokine receptors on human monocytes. frontiersin.org

Impact on Cytokine and Chemokine Production

A central aspect of this compound's anti-inflammatory action is its ability to profoundly alter the production of cytokines and chemokines. These signaling molecules orchestrate the inflammatory response, and their modulation by this compound is a key mechanism for its therapeutic effects.

Studies have consistently shown that this compound reduces the production of pro-inflammatory cytokines. For instance, treatment with this compound has been observed to lower levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and TNF-α. researchgate.nethelsinki.fi Conversely, it can increase the levels of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). researchgate.nethelsinki.fi This shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory state is a hallmark of glucocorticoid action. nih.gov

Cytokine/ChemokineEffect of this compoundReference
Pro-inflammatory Cytokines
Interleukin-6 (IL-6)Decrease researchgate.nethelsinki.fi
Interleukin-8 (IL-8)Decrease researchgate.nethelsinki.firesearchgate.net
Tumor Necrosis Factor-α (TNF-α)Decrease researchgate.netnih.gov
Anti-inflammatory Cytokines
Interleukin-10 (IL-10)Increase researchgate.nethelsinki.fi
Chemokines
MCP-1 (CCL2)Decrease researchgate.netnih.gov
CXCL10Decrease nih.gov

Other Molecular Targets and Signaling Pathways

Beyond its direct effects on immune cells and their products, this compound interacts with several other intracellular signaling pathways to mediate its broad range of effects.

Serine/threonine protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), play a role in the cellular processes induced by this compound. Research suggests that these phosphatases are involved in the mechanism leading to the differentiation of leukemic cells. nih.gov Studies have shown that inhibitors of PP1 and PP2A can augment the this compound-induced differentiation of HL-60 cells into granulocytes and K562 cells into monocytes, indicating an important role for these enzymes in mediating the effects of the glucocorticoid. nih.gov

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for many cytokines and growth factors. This compound has been shown to interfere with this pathway. tandfonline.com Specifically, it can inhibit the Interleukin-2 (IL-2)-induced activation of STAT5 in primary T cells. nih.govpnas.org This inhibition occurs through the suppression of STAT5 DNA binding, tyrosine phosphorylation, and nuclear translocation. nih.govpnas.org The mechanism for this suppression involves the reduced expression of the IL-2 receptor and Jak3. nih.gov In studies on leukemic cell lines, this compound treatment led to a significant decrease in STAT5A mRNA expression and was shown to induce apoptosis through interaction with the JAK/STAT pathway. nih.govtandfonline.com

Pathway ComponentEffect of this compoundCell Type/ContextReference
STAT5 Activation (IL-2 induced)InhibitionPrimary T Cells nih.govpnas.org
STAT5A mRNA ExpressionDecreaseHL-60 and K-562 Leukemia Cells nih.govtandfonline.com
STAT5A Protein ExpressionDownregulationHL-60 Cells nih.govtandfonline.com
STAT5B Protein ExpressionUpregulationHL-60 Cells nih.govtandfonline.com
IL-2 Receptor (β and γc) ExpressionSuppressionPrimary T Cells nih.gov
Jak3 ExpressionSuppressionPrimary T Cells nih.gov

The Wnt signaling pathway is involved in numerous cellular processes, including proliferation and differentiation, and its dysregulation is implicated in various diseases. nih.gov this compound has been demonstrated to suppress the canonical Wnt signaling pathway in the MEC-1 chronic lymphocytic leukemia (CLL) cell line. e-century.us This suppression is achieved by inhibiting the expression of the LEF-1 protein, a key transcription factor in the Wnt pathway. The downregulation of LEF-1 subsequently leads to decreased mRNA levels of its target genes, c-myc and cyclin D1, which are involved in cell proliferation. e-century.us Interestingly, this compound did not affect the mRNA levels of β-catenin or LEF-1 itself in this model, suggesting a post-transcriptional mechanism of LEF-1 regulation. e-century.us Studies in other models have also shown that this compound can inhibit the Wnt/β-catenin signaling pathway in both subcutaneous and visceral adipose tissue. nih.gov

This compound can influence oxidative stress, including lipid peroxidation induced by reactive oxygen species (ROS). nih.gov In animal models, this compound was found to suppress the elevation of plasma phosphatidylcholine hydroperoxide levels, a marker of lipid peroxidation, induced by lipopolysaccharide (LPS). nih.gov This protective effect does not appear to stem from direct radical-trapping or preventive antioxidant activity. nih.gov Instead, it may involve the suppression of the lipid chain reaction in cell membranes. nih.gov The duration of treatment appears to be a critical factor; acute administration of this compound was associated with an increase in total reactive antioxidant potential in lung tissue, suggesting a protective role against oxidative injury. nih.gov In contrast, chronic treatment for 30 days led to an increase in lipid peroxidation levels, potentially contributing to the adverse effects associated with long-term glucocorticoid use. nih.gov

Pharmacokinetics and Pharmacodynamics of Methylprednisolone: Advanced Research

Pharmacokinetic Research Methodologies

The pharmacokinetic properties of methylprednisolone have been extensively studied using a variety of sophisticated research methodologies. These studies provide a comprehensive understanding of the drug's journey through the body, from administration to elimination.

This compound exhibits rapid and extensive absorption following oral administration, with a bioavailability of approximately 88-89.9%. nih.govwikipedia.org Peak plasma concentrations are typically reached within 48 minutes to 2.2 hours after oral intake. nih.govnih.gov In vivo studies have demonstrated that the absorption of oral this compound is efficient, leading to therapeutic concentrations in the bloodstream. wikipedia.org

In vitro studies, while less common for absorption of systemic formulations, are crucial for understanding the dissolution characteristics of different tablet formulations, which can influence the rate and extent of absorption. Furthermore, in vivo research has shown that intravenous administration of this compound sodium succinate (B1194679) results in an onset of action within one hour. nih.gov The hydrolysis of this compound sodium succinate to the active this compound is rapid in vivo, with a half-life of about 4.14 minutes. nih.gov In contrast, in vitro hydrolysis in plasma and blood is a much slower process. nih.gov

Once absorbed, this compound is widely distributed throughout the body. youtube.com It exhibits moderate binding to plasma proteins, primarily albumin, with a binding percentage of around 78%. wikipedia.orgyoutube.com Unlike endogenous glucocorticoids, it does not bind significantly to corticosteroid-binding globulin (CBG). wikipedia.org The volume of distribution at steady state (Vss) for this compound succinate has been reported to be 27 ± 8.2 L. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling in rats has provided detailed insights into the tissue-specific distribution of this compound. nih.gov These studies revealed that this compound tissue partitioning is nonlinear, with the highest capacity observed in the liver, followed by the kidney, heart, intestine, skin, spleen, bone, brain, and muscle. nih.govresearchgate.net The lowest capacity was found in adipose tissue. nih.gov Notably, this compound shows high penetration into the lungs. nih.govresearchgate.net This tissue-specific distribution is influenced by specific protein regulators in each tissue that control the interaction between the hormone-receptor complex and DNA response elements, leading to a wide array of gene expression and physiological responses. nih.gov

This compound is primarily metabolized in the liver, with some metabolic activity also occurring in the kidneys and other tissues. wikipedia.orgpatsnap.com The main metabolic pathways involve hydroxylation and conjugation, transforming it into inactive metabolites. patsnap.com The cytochrome P450 enzyme CYP3A4 is a key enzyme involved in its metabolism. wikipedia.orgyoutube.com

Key identified metabolites of this compound include 20-carboxythis compound (B1435198) and 6β-hydroxy-20α-hydroxythis compound. nih.gov Another significant aspect of its metabolism is the reversible conversion to methylprednisone. nih.govresearchgate.net This interconversion occurs in various tissues, with the conversion of this compound to methylprednisone happening in the kidney, lung, and intestine, and the reverse reaction occurring in the liver and kidney. nih.govresearchgate.net Studies have also identified other metabolites, including various hydroxylated and reduced forms, in human urine. upf.edu The identification of these metabolites is crucial for understanding the complete disposition of the drug and for distinguishing between different routes of administration in contexts such as anti-doping control. researchgate.net

The elimination of this compound and its metabolites primarily occurs through renal excretion in the urine. nih.govwikipedia.org The excretion follows a bi-exponential pattern. nih.gov Only a small fraction of the administered dose, ranging from 1.3% to 9.2%, is excreted as unchanged this compound in the urine. wikipedia.org The majority is eliminated in the form of its inactive metabolites. patsnap.com The elimination half-life of intravenous this compound is approximately 0.25 hours, while the oral half-life ranges from 2 to 5 hours. nih.gov

The bioavailability of this compound can vary depending on the formulation and the use of prodrugs. Oral tablet formulations generally exhibit high bioavailability, around 82% to 89.9%. nih.govnih.gov However, studies comparing different oral formulations have shown some variability, though bioequivalence has been demonstrated between certain preparations. nih.gov

Several prodrugs of this compound have been developed to enhance its solubility and allow for parenteral administration. These include this compound sodium succinate (MPSS), this compound hemisuccinate (MPHS), this compound phosphate (B84403) (MPPS), and this compound suleptanate (MPSP). nih.gov Bioavailability studies of these prodrugs have shown that they are rapidly converted to the active this compound in the body. nih.gov However, there is a partial loss of the prodrug, resulting in incomplete bioavailability, which has been estimated to be around 71% for MPSS, 64% for MPHS, 73% for MPPS, and 63% for MPSP. nih.gov The rate of conversion varies among the different prodrugs, with MPSS showing a very rapid conversion half-life of 1.7 minutes. nih.gov

Table 1: Bioavailability of Different this compound Formulations and Prodrugs

Formulation/Prodrug Route of Administration Bioavailability (%) Peak Plasma Time (Tmax)
Oral Tablet Oral 88 - 89.9 nih.govwikipedia.org 48 minutes - 2.2 hours nih.govnih.gov
This compound Sodium Succinate (MPSS) Intravenous ~71 nih.gov N/A
This compound Hemisuccinate (MPHS) Intravenous ~64 nih.gov N/A
This compound Phosphate (MPPS) Intravenous ~73 nih.gov N/A
This compound Suleptanate (MPSP) Intravenous ~63 nih.gov N/A

Population Pharmacokinetics and Pharmacodynamics in Specific Cohorts

Pediatric Populations

The pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in pediatric patients, particularly neonates and infants, differ significantly from those in adults, and data cannot be directly extrapolated. eur.nlfrontiersin.org Developmental and disease-specific factors in children alter drug disposition and effect. eur.nlfrontiersin.org

Studies in pediatric patients undergoing cardiac surgery with cardiopulmonary bypass (CPB) have revealed a large interindividual variability in this compound plasma concentrations, even with standardized weight-based administration. eur.nl Research in neonates suggests a larger volume of distribution and a lower clearance of this compound compared to other pediatric age groups. eur.nl For instance, the half-life of this compound was calculated to be longer than 6 hours for neonates, compared to 3.6 to 4.7 hours for older children. eur.nl

Population PK/PD modeling has been used to characterize the exposure-response relationship in neonates. In one study involving 64 neonates undergoing CPB, a two-compartment model was developed. nih.gov This research aimed to define the drug's effect on inflammatory mediators like interleukin-6 (IL-6) and interleukin-10 (IL-10). nih.gov The results showed that this compound exposure inhibited the production of the pro-inflammatory cytokine IL-6 and stimulated the production of the anti-inflammatory cytokine IL-10. nih.gov Interestingly, the study found that higher or more frequent dosing did not provide additional benefit in this specific clinical setting. nih.gov

Patient CohortKey Pharmacokinetic/Pharmacodynamic FindingReference
NeonatesSuggested larger volume of distribution and lower clearance compared to older children. eur.nl eur.nl
Pediatric Cardiac Surgery PatientsLarge interindividual variability in plasma concentrations despite weight-based dosing. eur.nl eur.nl
Neonates Post-CPBInhibited IL-6 production and stimulated IL-10 production. nih.gov nih.gov
NeonatesHalf-life calculated to be >6 hours. eur.nl eur.nl
Infants & School ChildrenHalf-life calculated to be between 3.6 and 4.7 hours. eur.nl eur.nl

Obese Subjects

The pharmacokinetic profile of this compound is significantly altered in obese individuals. Research comparing obese men (at least 35% above ideal body weight) to non-obese male volunteers revealed a 40% reduction in the absolute clearance of this compound in the obese group. nih.govresearchgate.net While the total volume of distribution (Vss) remained around 120 L in both groups, when this volume was normalized for total body weight, it was found to be lower in obese subjects. nih.govresearchgate.net This suggests that this compound distributes to a limited extent into excess body weight and adipose tissue. researchgate.netnih.gov The reduced clearance may be linked to a decrease in cytochrome P450 3A4-mediated metabolism associated with obesity. researchgate.net

From a pharmacodynamic perspective, the suppressive effects of this compound on plasma cortisol, blood histamine (B1213489) (basophils), and circulating helper T-cells were more profound in obese individuals. nih.govresearchgate.net However, pharmacodynamic modeling indicated that there were no intrinsic differences in sensitivity to these effects between obese and non-obese subjects. nih.govresearchgate.net The inhibitory concentrations required to produce 50% of the maximum effect (IC50) for these pharmacodynamic markers were similar in both groups. nih.govresearchgate.net The more pronounced effects observed in the obese group are likely a consequence of the decreased drug clearance, leading to prolonged exposure. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Obese vs. Non-Obese Subjects
ParameterObese SubjectsNon-Obese SubjectsReference
Absolute Clearance~40% LessBaseline nih.govresearchgate.net
Total Volume of Distribution (Vss)~120 L (Unchanged)~120 L nih.govresearchgate.net
Vss per kg Total Body WeightLessBaseline nih.govresearchgate.net
Pharmacodynamic Sensitivity (IC50)SimilarSimilar nih.gov

Patients with Organ Dysfunction (e.g., hepatic impairment, renal impairment)

Hepatic Impairment: In patients with chronic liver disease (CLD), the disposition of this compound and its prodrug, this compound hemisuccinate (MPHS), shows important differences compared to healthy individuals. nih.gov A study assessing single intravenous doses found that the clearance of MPHS was significantly reduced in the CLD group (495 vs. 1389 mL/hr/kg), while its volume of distribution was similar. nih.gov This resulted in a longer elimination half-life for the prodrug in patients with liver disease. nih.gov However, importantly, the pharmacokinetic parameters of the active drug, this compound, including clearance (approximately 370 L/hr/kg ideal body weight), volume of distribution (about 1.3 L/kg), and elimination half-life (around 3.0 hr), did not differ significantly between the CLD patients and healthy subjects. nih.gov This lack of change in this compound's own pharmacokinetics in the presence of liver disease may offer a therapeutic advantage. nih.gov

Renal Impairment: Studies comparing subjects with chronic renal failure (CRF) to healthy controls have found that the pharmacokinetics of this compound remain largely unchanged. nih.govnih.gov Following intravenous administration, key parameters such as clearance (approximately 280 ml/hr/kg), volume of distribution (about 1.1 L/kg), and elimination half-life (around 2.7 hr) were similar between the two groups. nih.govnih.gov Furthermore, the pharmacodynamic responses, including the suppression of cortisol secretion and the recirculation of basophils and T-helper cells, were also comparable. nih.govnih.gov The inhibitory concentrations (IC50) of this compound for these effects did not show statistically significant differences, suggesting no alteration in the responsiveness of these markers in patients with CRF. nih.gov This contrasts with other corticosteroids whose pharmacokinetics can be altered in renal failure, indicating a potential therapeutic benefit for this compound in this patient population. nih.govnih.gov

Table 2: this compound Pharmacokinetics in Organ Dysfunction
ConditionParameterFindingReference
Hepatic Impairment (CLD)MPHS ClearanceSignificantly Reduced nih.gov
This compound PharmacokineticsNo significant difference nih.gov
Renal Impairment (CRF)This compound PharmacokineticsSimilar to healthy controls nih.govnih.gov
Pharmacodynamic Response (IC50)No significant difference nih.gov

Genetic Polymorphisms and Pharmacodynamic Variability

Genetic variations can account for a significant portion of the inter-individual differences observed in drug response. nih.govd-nb.info In the context of this compound, several genetic polymorphisms have been studied for their influence on its pharmacodynamics.

One area of research has focused on the gene for histamine N-methyltransferase (HNMT), an enzyme involved in histamine metabolism. A study investigating the HNMT C314T polymorphism found that individuals heterozygous for the T314 variant allele (C/T genotype) were less sensitive to the cortisol-suppressive effects of this compound. nih.gov These subjects had a significantly higher median nadir of cortisol and a higher IC50 for cortisol suppression compared to those with the C/C genotype, while this compound pharmacokinetics remained similar between the groups. nih.gov

Polymorphisms in the multidrug-resistance 1 (MDR1 or ABCB1) gene, which codes for the efflux pump P-glycoprotein, have also been linked to variability in this compound response. nih.gov P-glycoprotein can transport glucocorticoids out of cells, thereby modulating their intracellular concentration and effect. nih.gov In a study of rheumatoid arthritis patients, carriage of the G2677A/T single-nucleotide polymorphism (SNP) in the MDR1 gene was significantly associated with a better clinical response to intravenous this compound. nih.gov Similarly, in patients with active systemic lupus erythematosus (SLE), the C1236T variant allele was associated with an enhanced response to glucocorticoids in patients with extrarenal flares. benthamdirect.com

Furthermore, variations within the glucocorticoid receptor (GR) gene itself (NR3C1) can alter an individual's sensitivity to glucocorticoids. endocrine-abstracts.orgnih.gov Specific haplotypes and polymorphisms have been associated with both increased and decreased glucocorticoid sensitivity. endocrine-abstracts.orgnih.gov For instance, a 3-marker haplotype in intron B of the GR gene has been associated with increased glucocorticoid sensitivity. endocrine-abstracts.org These genetic factors contribute to the complex, multi-faceted pharmacogenomic effects of corticosteroids, where the expression of numerous genes related to immune response, energy metabolism, and hepatic function can be altered. nih.gov

Table 3: Influence of Genetic Polymorphisms on this compound Response
Gene (Polymorphism)Effect on Pharmacodynamics/ResponsePatient Population/ContextReference
HNMT (C314T)C/T genotype associated with decreased sensitivity to cortisol suppression (higher IC50).Healthy Subjects nih.gov
MDR1/ABCB1 (G2677A/T)Carriage of SNP associated with better clinical response.Rheumatoid Arthritis nih.gov
MDR1/ABCB1 (C1236T)Variant allele associated with enhanced response.Systemic Lupus Erythematosus (extrarenal flares) benthamdirect.com
NR3C1 (GR Gene)Various polymorphisms can alter glucocorticoid sensitivity.General endocrine-abstracts.orgnih.gov

Preclinical Research and Animal Models

Disease Models Utilizing Methylprednisolone

This compound, a synthetic glucocorticoid, is primarily recognized for its potent anti-inflammatory and immunosuppressive properties, making it a subject of study in numerous animal models of inflammatory and autoimmune diseases. wikipedia.orgmims.com

Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis for MS)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS), characterized by inflammatory infiltrates in the central nervous system (CNS), demyelination, and axonal degeneration. nih.govtandfonline.comhookelabs.com Studies in mouse and rat EAE models have investigated the effects of this compound on clinical signs, CNS pathology, and lymphocyte reactivity. nih.govtandfonline.comoup.com

Research has shown that this compound can induce a reversible remission in the clinical and pathological features of EAE in mice. nih.govtandfonline.com This remission is accompanied by a loss of lymphocyte reactivity to the encephalitogen, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG). nih.govtandfonline.com this compound treatment has been observed to remit clinical signs of EAE and reduce the inflammatory infiltrate in the CNS. nih.govtandfonline.com Withdrawal of this compound in these models can lead to a relapse of clinical features, a return of CNS inflammatory infiltrate, and lymphocyte reactivity. nih.govtandfonline.com

Studies in Lewis rats with adoptive transfer-EAE have investigated the apoptosis-inducing effects of intravenous this compound on T-cells in the CNS. oup.com Higher doses of this compound were found to be more effective in augmenting T-cell apoptosis in situ in severe EAE. oup.com Importantly, this compound did not induce apoptosis of oligodendrocytes in this model, which would be an undesirable effect on CNS cells. oup.com

Intranasal administration of this compound has also been explored in murine EAE models, demonstrating a reduction in EAE clinical scores and neuroinflammation more effectively than the intravenous route in one study. imrpress.com this compound treatment in this context significantly reduced EAE severity, inflammatory cell infiltration, and the expression of ionized calcium-binding adapter molecule 1 (Iba-1). imrpress.com It also contributed to reducing tissue damage and promoting remyelination. imrpress.com

Spinal Cord Injury Models

This compound has been extensively studied in animal models of spinal cord injury (SCI) to assess its potential neuroprotective effects and impact on functional recovery. nih.govlimav.orgjneurosci.orgfrontiersin.orgnih.gov These studies have utilized various animal species and injury models, including contusion injuries in rats and mice. nih.govlimav.orgjneurosci.orgfrontiersin.orgnih.gov

Research in rat SCI models has indicated that this compound may selectively protect oligodendrocytes but not neurons after injury. jneurosci.org Studies assessing neuronal and oligodendrocyte survival found that this compound significantly increased oligodendrocyte numbers after SCI, while neuronal numbers remained unchanged. jneurosci.org This protective effect on oligodendrocytes was reversed by the administration of RU486, suggesting a glucocorticoid receptor-mediated mechanism. jneurosci.org this compound also appeared to inhibit SCI-induced decreases in Bcl-xL and caspase-3 activation, which are markers associated with apoptosis. jneurosci.org Furthermore, this compound has been shown to reduce SCI-induced demyelination in rats. jneurosci.org

More recent studies in traumatic SCI mouse models have suggested that this compound can attenuate astrocyte cell death, decrease microglia activation, suppress A1 astrocyte activation, and promote functional recovery. frontiersin.org Evaluation using the Basso Mouse Scale (BMS) and Footprint Test indicated significantly greater improvement in neurological function in this compound-treated mice compared to control groups. frontiersin.org

Studies in a SCI rat model comparing different this compound treatment regimens found that a low-dose regimen enhanced transport function recovery, reduced neuronal death, and promoted neural axon regeneration. nih.gov

Lupus Nephritis Models

Murine models, such as the MRL-lpr/lpr mouse and the NZBxW/F1 mouse, are used to study lupus nephritis, a severe manifestation of systemic lupus erythematosus (SLE). nih.govnih.govjppres.com this compound has been investigated in these models for its ability to ameliorate kidney pathology and improve outcomes. nih.govnih.govjppres.com

In MRL-lpr/lpr mice, high-dose this compound treatment was associated with the maintenance of normal glomerular filtration rates and minimal proteinuria. nih.gov However, morphometric analysis revealed glomerular enlargement and mesangial matrix expansion despite treatment. nih.gov this compound treatment also dramatically reduced plasma levels of tumor necrosis factor-alpha (TNF-alpha) but not interleukin-6 (IL-6). nih.gov Renal levels of IL-1 beta, TNF-alpha, and transforming growth factor-beta mRNA were also reduced compared to untreated mice. nih.gov Despite these effects, this compound was not able to completely suppress disease activity as measured by cytokine production and glomerular structural injury. nih.gov

In NZBxW/F1 mice with established glomerulonephritis, this compound treatment significantly improved lupus nephritis and prolonged survival. nih.govresearchgate.net Treated mice showed a significant decrease in proteinuria and anti-double-strand DNA antibodies. nih.govresearchgate.net this compound also inhibited the production of pro-inflammatory cytokines like IFN-γ, IL-1β, and IL-6, while enhancing the expression of the anti-inflammatory cytokine IL-10 in splenic cultures. nih.govresearchgate.net Microscopy analysis of kidneys from this compound-treated mice demonstrated maintenance of normal glomerular structure. nih.govresearchgate.net

Another study in a lupus nephritis mouse model induced by pristane (B154290) compared this compound to acupuncture. jppres.com This study measured cortisol levels and found a significant difference between mice treated only with pristane and those treated with pristane and this compound, as well as the control group. jppres.com

Asthma Models

Animal models of asthma, such as those induced by ovalbumin (OVA) sensitization and challenge in rats and mice, are used to study the inflammatory processes in the airways and evaluate potential therapies. nih.govbohrium.comnih.govmdpi.com this compound, a common treatment for asthma, has been examined in these models for its effects on airway inflammation and related markers. nih.govbohrium.com

In a rat model of allergic asthma induced by OVA, this compound treatment was investigated for its acute effects on both the periphery and the central nervous system (CNS). nih.gov Pretreatment with this compound before OVA exposure decreased the protein expression of c-Fos in the CA1 area, glial fibrillary acidic protein (GFAP) in the nucleus tractus solitarius (NTS), and neuronal nitric oxide synthase (nNOS) in the CA1 and olfactory bulb. nih.gov It also increased nNOS content in the NTS. nih.gov These findings suggest that this compound treatment can ameliorate not only airway inflammation but also OVA-induced effects in the brain in this model. nih.gov

Another preclinical study in an ovalbumin-induced allergic asthma rat model compared the immunomodulatory effect of glabridin (B1671572) to this compound. bohrium.com this compound treatment significantly decreased inflammatory cells in the blood and bronchoalveolar lavage fluid (BALF). bohrium.com It also increased the concentration of antioxidant enzymes and markedly decreased serum IgE levels and delayed type hypersensitivity (DTH). bohrium.com this compound significantly alleviated the expression of pro-inflammatory markers such as TNF-α, IL-4, IL-5, CXCL1, iNOS, and NF-κB. bohrium.com The effects of glabridin were found to be comparable to those of this compound in this model. bohrium.com

Arthritis Models (e.g., Rheumatoid Arthritis, Osteoarthritis)

This compound is used in animal models of arthritis, including collagen-induced arthritis (CIA) in mice and rats for rheumatoid arthritis (RA), and models of naturally occurring or surgically induced osteoarthritis (OA). nih.govresearchgate.netinotiv.compainphysicianjournal.comredalyc.org These models help evaluate the anti-inflammatory and disease-modifying potential of this compound. nih.govresearchgate.netinotiv.compainphysicianjournal.comredalyc.org

In a mouse CIA model, the efficacy of a this compound conjugated cyclodextrin (B1172386) polymer-based nanoparticle formulation (CDP-MP) was studied and compared to free this compound. nih.govresearchgate.net Weekly intravenous administration of CDP-MP at intermediate and high doses resulted in a significant decrease in arthritis score after 28 days. nih.govresearchgate.net Free this compound administered daily at an equivalent cumulative dose showed minimal efficacy in this model. researchgate.net Histological evaluation in the CIA model showed that CDP-MP at the highest dose level resulted in significant improvement in synovitis, pannus formation, and disruption of architecture. researchgate.net This suggests that conjugation of this compound to a cyclodextrin-polymer may improve its efficacy in RA models. researchgate.net

Animal models of RA, such as rat adjuvant arthritis (AIA) and rat and mouse CIA, have a track record for predicting efficacy of agents like corticosteroids in humans. inotiv.com These models predict that corticosteroids can beneficially affect aspects of RA and have disease-modifying potential, although toxicities with chronic high-dose administration are a consideration. inotiv.com

In models of osteoarthritis, intra-articular administration of this compound acetate (B1210297) has been investigated. redalyc.org A study in police working dogs with naturally occurring hip osteoarthritis compared intra-articular this compound acetate and triamcinolone (B434) acetonide. redalyc.org While some dogs benefited from the treatment, no significant differences were observed between the two corticosteroids or compared to baseline across all evaluated time points. redalyc.org

Myeloid Leukemia Models

Preclinical studies have explored the effects of this compound in models related to myeloid leukemia, including its potential to induce differentiation and apoptosis in leukemia cells. frontiersin.orgspandidos-publications.comnih.govnih.govmdpi.com

Studies using cell lines and xenotransplantation mouse models have shown that this compound, along with other glucocorticoids like dexamethasone (B1670325), can induce cell differentiation and apoptosis in certain acute myeloid leukemia (AML) cell lines, particularly those expressing the RUNX1-RUNX1T1 oncoprotein. frontiersin.org this compound treatment was associated with a downregulation of BCL-2 expression in one study, suggesting that glucocorticoids may alter anti-apoptotic molecules in myeloid cells. frontiersin.org Glucocorticoids have also been shown to mimic RUNX1-RUNX1T1 knock-down and influence transcriptional activity. frontiersin.org In xenotransplantation mouse models, a synergistic activity of FLT3 inhibitors and glucocorticoids through apoptosis induction was observed in AML cells with FLT3-ITD mutations that developed drug tolerance. frontiersin.org

A bioluminescent imaging-based in vivo leukemia model established by intra-bone marrow injection of bioluminescent leukemia cells in NOD/SCID mice was used to evaluate the effects of anti-leukemic drugs, including this compound. spandidos-publications.com this compound treatments at a higher dose (10 mg/kg once a week for 3 weeks) resulted in significantly lower bioluminescence compared to a lower dose (2 mg/kg) or control group at week 6. spandidos-publications.com This indicates that this model can capture sensitive treatment responses to this compound. spandidos-publications.com

Furthermore, studies in SJL/J mice have investigated the coleukemogenic effect of corticosteroids, including prednisone (B1679067) and hydrocortisone (B1673445) acetate, in the development of myeloid leukemia after X-irradiation. nih.govmdpi.com While this compound was not explicitly mentioned in the context of inducing leukemia in this specific model in the provided text, the findings with other corticosteroids in this radiation-induced myeloid leukemia model in SJL/J mice suggest a complex interaction between radiation and steroids in leukemogenesis in certain genetic backgrounds. nih.govmdpi.com

Data Tables

Table 1: Summary of this compound Effects in Autoimmune Disease Models

ModelSpeciesKey Findings
Experimental Autoimmune EncephalomyelitisMouseInduced reversible clinical and pathological remission; reduced CNS inflammatory infiltrate; loss of lymphocyte reactivity to MOG. nih.govtandfonline.com
Experimental Autoimmune EncephalomyelitisRatAugmented T-cell apoptosis in CNS; did not induce oligodendrocyte apoptosis. oup.com
Experimental Autoimmune EncephalomyelitisMurineReduced EAE severity, inflammatory cell infiltration, Iba-1 expression; reduced tissue damage; promoted remyelination (intranasal administration). imrpress.com
Lupus Nephritis (MRL-lpr/lpr)MouseMaintained normal GFR; minimal proteinuria; glomerular enlargement and mesangial matrix expansion; reduced plasma TNF-alpha; reduced renal IL-1 beta, TNF-alpha, TGF-beta mRNA. nih.gov
Lupus Nephritis (NZBxW/F1)MouseImproved lupus nephritis; prolonged survival; decreased proteinuria and anti-dsDNA antibodies; inhibited pro-inflammatory cytokines; enhanced IL-10; maintained normal glomerular structure. nih.govresearchgate.net
Lupus Nephritis (Pristane-induced)MouseShowed significant difference in cortisol levels compared to untreated mice. jppres.com

Table 2: Summary of this compound Effects in Spinal Cord Injury Models

ModelSpeciesKey Findings
Spinal Cord InjuryVarious AnimalsInconsistent beneficial effects on functional outcome (Systematic Review). nih.govlimav.org
Spinal Cord InjuryRatSelectively protected oligodendrocytes; did not protect neurons; inhibited SCI-induced decreases in Bcl-xL and caspase-3 activation; reduced demyelination. jneurosci.org
Traumatic Spinal Cord InjuryMouseAttenuated astrocyte cell death; decreased microglia activation; suppressed A1 astrocyte activation; promoted functional recovery; improved neurological function (BMS, Footprint Test). frontiersin.org
Spinal Cord InjuryRatLow-dose regimen enhanced transport function recovery; reduced neuronal death; promoted neural axon regeneration. nih.gov

Table 3: Summary of this compound Effects in Asthma and Arthritis Models

ModelSpeciesKey Findings
Allergic Asthma (OVA-induced)RatAmeliorated airway inflammation and OVA-induced effects in the brain; decreased c-Fos, GFAP, nNOS in specific brain regions; increased nNOS in NTS. nih.gov
Allergic Asthma (OVA-induced)RatDecreased inflammatory cells in blood and BALF; increased antioxidant enzymes; decreased serum IgE and DTH; alleviated pro-inflammatory marker expression (TNF-α, IL-4, IL-5, CXCL1, iNOS, NF-κB). bohrium.com
Collagen-Induced Arthritis (CDP-MP)MouseSignificant decrease in arthritis score; improved synovitis, pannus formation, and architecture disruption (CDP-MP vs. free MP). nih.govresearchgate.net
Rheumatoid Arthritis (General Animal Models)VariousPotential to beneficially affect aspects of RA and have disease-modifying potential (predicted by models). inotiv.com
Naturally Occurring Hip OsteoarthritisDogSome benefit observed with intra-articular injection, but no significant difference compared to another corticosteroid or baseline across all time points. redalyc.org

Table 4: Summary of this compound Effects in Myeloid Leukemia Models

ModelSpeciesKey Findings
AML Cell Lines / XenotransplantationIn vitro/MouseInduced cell differentiation and apoptosis in certain AML cell lines (e.g., RUNX1-RUNX1T1 positive); associated with downregulation of BCL-2; synergistic activity with FLT3 inhibitors in drug-tolerant persisters in xenotransplantation models. frontiersin.org
Bioluminescent Leukemia Model (IBMT)NOD/SCID MouseTreatment resulted in significantly lower bioluminescence (indicating reduced leukemia cell numbers) at a higher dose compared to lower dose or control. spandidos-publications.com
Radiation-Induced Myeloid LeukemiaSJL/J MouseCorticosteroids (prednisone, hydrocortisone acetate) showed a coleukemogenic effect with X-irradiation (Note: this compound not explicitly mentioned in this specific context in provided text, but highlights steroid role in this model). nih.govmdpi.com

Femoral Head Necrosis Models

Animal models have been developed to study glucocorticoid-induced osteonecrosis of the femoral head (ONFH), a condition associated with prolonged steroid use. This compound, often in combination with other agents like lipopolysaccharide (LPS) or Complete Freund's Adjuvant (CFA), has been used to induce ONFH in various animal species, including mice and rabbits. bmrat.orgbmrat.orgresearchgate.net

In a mouse model, the administration of this compound (30 mg/kg intramuscularly and 13 mg/kg orally for 10 days) combined with LPS (10 mg/kg intramuscularly) induced features typical of early ONFH. Histological analysis at 5 and 7 weeks post-injection showed an increase in the percentage of empty lacunae in the femoral heads of treated mice. bmrat.org Additionally, chondrocyte degeneration and fibrocartilage expression were observed after 7 weeks. The density of CD31 and VEGF-R2 markers, indicative of vascular changes, also increased in the femoral head. bmrat.org

Another study utilized a combination of this compound (40 mg/kg intramuscularly) and CFA (0.5 mg/kg intramuscularly) to establish an early-stage femoral head necrosis model in New Zealand White rabbits. bmrat.orgresearchgate.net This model demonstrated damage to proteoglycans and blood vessels in the femoral head following the injections, as shown by safranin O/fast green staining and ink artery perfusion angiography. researchgate.net Cell cycle analysis of bone marrow-derived mononuclear cells showed a higher percentage of cells in the S/G2M phase in the ONFH group compared to the control group, suggesting increased cell division potentially involved in tissue repair at an early stage. researchgate.net Conversely, the percentage of apoptotic cells and empty bone lacunae was greater in the treated group. researchgate.net

Rat models of steroid-induced ONFH, induced by this compound (20 mg/kg intramuscularly) and imiquimod (B1671794) (30 mg/kg subcutaneously), have also revealed significant bone loss in the femoral head, attributed to an increased number of TRAP-positive osteoclasts. ijbs.com These models also showed decreased expression of antioxidant enzymes and increased reactive oxygen species (ROS) levels. ijbs.com

Preclinical Findings in Femoral Head Necrosis Models

Animal ModelInduction MethodKey FindingsCitation
MouseThis compound + LPSIncreased empty lacunae, chondrocyte degeneration, increased CD31 and VEGF-R2 density in femoral head. bmrat.org
RabbitThis compound + CFADamage to proteoglycans and blood vessels, increased S/G2M phase cells, increased apoptosis and empty lacunae. bmrat.orgresearchgate.net
RatThis compound + ImiquimodSignificant bone loss, increased osteoclasts, decreased antioxidant enzymes, increased ROS in femoral head. ijbs.com

Efficacy and Mechanism Investigations in Preclinical Settings

Preclinical studies have explored the efficacy and underlying mechanisms of this compound in various disease models, focusing on its neuroprotective, anti-inflammatory, immunomodulatory, and cellular differentiation effects.

Neuroprotective Mechanisms in CNS Injury Models

This compound has been investigated for its neuroprotective effects in models of central nervous system (CNS) injury, particularly traumatic spinal cord injury (TSCI). In TSCI mouse models, this compound significantly attenuated neuronal apoptosis and promoted functional recovery. nih.gov It was shown to reduce oxidative damage in astrocyte cells and inhibit microglial activation. nih.gov Furthermore, this compound suppressed the activation of A1 neurotoxic reactive astrocytes, which are implicated in secondary injury after TSCI. nih.gov This anti-inflammatory action, by reducing the expression levels of IL-1α and TNFα, contributes to its neuroprotective effects. nih.gov

Studies in rat models of acute spinal cord injury have also demonstrated that this compound can improve functional outcomes. scielo.brspandidos-publications.com The neuroprotective effects are associated with a reduction in apoptosis and inflammation. spandidos-publications.com this compound has been shown to reduce the expression of pro-apoptotic factors and promote neuron survival in vivo and in vitro. spandidos-publications.com Its mechanism may involve inhibiting TNF-α expression and NF-κB activation via a glucocorticoid receptor mechanism. nih.gov

However, some studies in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis (MS), have indicated that high-dose this compound treatment might exacerbate neuronal apoptosis in the context of autoimmune CNS inflammation. mdpi.comjneurosci.org This suggests that the effects of this compound on neuronal survival can be context-dependent and may involve complex mechanisms, potentially including non-genomic, calcium-dependent pathways. jneurosci.org

Anti-inflammatory and Immunomodulatory Effects in Disease Progression

This compound is well-known for its potent anti-inflammatory and immunosuppressive properties, which have been investigated in numerous animal models of inflammatory and autoimmune diseases. wikipedia.orgmims.comnih.govspandidos-publications.comresearchgate.net

In models of experimental autoimmune myositis (EAM), a murine model of inflammatory muscle disease, this compound treatment ameliorated inflammation and improved muscle function. spandidos-publications.com Its anti-inflammatory effects are mediated through various mechanisms, including the regulation of leukocytes, cytokines, and chemokines. wikipedia.org

In EAE models, this compound treatment effectively suppresses disease progression by reducing inflammatory cell infiltration into the CNS. nih.gov It inhibits the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-17, while increasing the expression of anti-inflammatory cytokines like IL-4 and IL-10. nih.gov this compound can also modulate the population of T cells, reducing the number of activated CD4+CD45+ and CD8+ T cells and increasing the number of regulatory T cells (CD4+CD25+Foxp3+). nih.gov

Preclinical studies have also explored novel formulations, such as nanoscale lipid-methylprednisolone conjugates, which have demonstrated anti-inflammatory activity in vitro by suppressing the secretion of pro-inflammatory cytokines like IL-1β, TNF-α, and MCP-1 in LPS-stimulated cells. researchgate.net

Impact on Cellular Differentiation and Apoptosis in Malignancy

Research in preclinical settings has investigated the effects of this compound on cellular differentiation and apoptosis, particularly in the context of myeloid leukemic cells. clinmedjournals.orgresearchgate.netjournalagent.comclinmedjournals.org

In vitro experiments have shown that this compound can induce differentiation of mouse and human myeloid leukemic cells into macrophages and granulocytes. clinmedjournals.orgresearchgate.netclinmedjournals.org High concentrations of this compound have also been shown to inhibit the proliferation of mouse myeloid leukemic cells. clinmedjournals.orgclinmedjournals.org

This compound treatment has been demonstrated to induce apoptosis in myeloid leukemic cells both in vivo and in vitro. clinmedjournals.orgresearchgate.netclinmedjournals.org Studies have observed characteristic morphological changes of apoptosis in bone marrow cells after this compound treatment in animal models of acute myeloblastic leukemia (AML). clinmedjournals.orgclinmedjournals.org The induction of apoptosis may be associated with the suppression of anti-apoptotic proteins like Bcl-2. journalagent.com

Furthermore, this compound has shown effects on other cell types, such as inducing rapid in vitro differentiation of CD34+ hematopoietic precursors to NK cells at pharmacological concentrations. clinmedjournals.org

Methodological Considerations in Animal Studies

Optimizing methodological aspects, such as dosing regimens, is crucial for obtaining reliable and translatable results in animal studies involving this compound. wuxiapptec.comijrpc.com

Dosing Regimen Optimization in Animal Models

Determining the optimal dosing regimen for this compound in animal models is critical and depends on the specific disease model, animal species, and desired therapeutic effect. ijrpc.comnih.gov Dosing regimens vary significantly across studies and species. nih.gov

For instance, in mouse models of ONFH, this compound has been administered at doses like 30 mg/kg intramuscularly and 13 mg/kg orally. bmrat.org In rabbit ONFH models, a dose of 40 mg/kg intramuscularly has been used. bmrat.orgresearchgate.net

In rat models of TSCI, this compound doses such as 30 mg/kg intravenously have been shown to be effective in improving functional outcomes. nih.gov Other studies in rat TSCI models have used doses like 30 mg/kg. spandidos-publications.com

Studies investigating the anti-inflammatory effects in EAM models have used this compound at a dose of 40 mg/kg. spandidos-publications.com

Research on the effects of different this compound doses in animal models of acute respiratory distress syndrome (ARDS) has indicated that the efficacy may not always be directly dose-dependent, potentially due to differential regulation of related receptors. researchgate.net For example, in LPS-challenged ALI rats, different doses (0.5, 2, 8 mg/kg intraperitoneally) were tested, and the moderate dose (2 mg/kg) showed better efficacy than the low dose, while being equivalent to the high dose in some aspects. researchgate.net

These variations highlight the importance of careful dose selection and optimization in preclinical studies to maximize therapeutic effects while considering potential dose-dependent mechanisms and species-specific responses. ijrpc.comresearchgate.net

Comparative Studies with Other Glucocorticoids

Preclinical research utilizing animal models has provided valuable insights into the comparative pharmacological profiles and efficacy of this compound alongside other glucocorticoids. These studies often focus on aspects such as receptor binding affinity, pharmacokinetic behavior in specific tissues, and therapeutic outcomes in various disease models.

One area of comparison involves the binding affinity to the glucocorticoid receptor (GR). Studies have shown that this compound exhibits a high binding affinity for the GR. In one analysis comparing typical glucocorticoids, the GR binding affinities were found to be in the order of this compound > betamethasone (B1666872)prednisolone (B192156) > dexamethasone, based on IC50 values researchgate.net. The IC50 values reported were 1.67 nM for this compound, 2.94 nM for betamethasone, 2.95 nM for prednisolone, and 5.58 nM for dexamethasone researchgate.net. This suggests that this compound may require a lower concentration to achieve a certain level of GR binding compared to dexamethasone, prednisolone, and betamethasone in this specific assay.

Glucocorticoid Receptor Binding Affinity (IC50 nM)

CompoundIC50 (nM)
This compound1.67
Betamethasone2.94
Prednisolone2.95
Dexamethasone5.58

Comparative studies in animal models of specific conditions have also been conducted. For instance, in a guinea pig model investigating corticosteroid pharmacokinetics in inner ear fluids, this compound demonstrated a favorable penetration profile compared to hydrocortisone and dexamethasone following topical administration nih.gov. This suggests potential differences in tissue distribution that could influence therapeutic outcomes in localized inflammatory conditions.

In a comparative study evaluating glucocorticoids in an experimental mouse model of spinal cord injury, this compound sodium succinate (B1194679) (MPSS) was compared with dexamethasone and mometasone (B142194) furoate. While all three glucocorticoids showed an ability to modulate inflammatory, oxidative, and apoptotic pathways, mometasone furoate demonstrated the best efficacy in this model, with dexamethasone and MPSS showing alternative potency with different degrees of protection nih.gov. This highlights that the comparative efficacy can be model-dependent and influenced by the specific pathological mechanisms involved.

Another area of preclinical investigation involves the pharmacokinetics of this compound compared to other corticosteroids. For example, studies in rats have explored sex differences in this compound pharmacokinetics, noting a higher clearance in males compared to females, likely attributed to sex-specific hepatic metabolism researchgate.net. While this study focused on sex differences of this compound itself, it underscores the pharmacokinetic variations that exist among glucocorticoids and can influence their comparative effects. This compound and dexamethasone, for instance, exhibit linear binding to albumin, with a constant unbound fraction independent of plasma concentration, unlike hydrocortisone and prednisolone which have non-linear pharmacokinetics at higher doses due to binding to transcortin nih.gov. The elimination half-lives also vary, with this compound having a half-life of approximately 2-3 hours, while dexamethasone's is around 4 hours, and their biological half-lives are significantly longer, 18-36 hours for this compound and up to 54 hours for dexamethasone, influenced by their potency and receptor binding affinity nih.gov.

Further comparative research has investigated the effects of different glucocorticoids in models of inflammatory diseases. For example, experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, has been used to study the effects of various glucocorticoids, showing that a range of these compounds can ameliorate clinical symptoms of neuroinflammation in a dose-dependent manner mdpi.com. While this indicates a general class effect, comparative efficacy between specific glucocorticoids like this compound and others would require direct head-to-head studies within this model.

The relative potency of glucocorticoids is also a key factor in comparative studies. Dexamethasone, for instance, is generally considered to have a higher anti-inflammatory potency (relative potency of 30) compared to this compound (relative potency of 5) mdpi.com. This difference in potency influences the doses required to achieve similar anti-inflammatory effects, a critical consideration in both preclinical and clinical settings.

Relative Anti-inflammatory Potency

CompoundRelative Potency
This compound5
Dexamethasone30

Preclinical investigations also explore the impact of glucocorticoids on various physiological systems in animal models. For example, studies in mdx mice, a model for Duchenne muscular dystrophy, have examined the long-term consequences of glucocorticoid treatment, including prednisone and prednisolone. These studies revealed initial improvements in muscle strength followed by a progressive loss with prolonged treatment, along with increased cardiac fibrosis plos.org. While this study primarily focused on the long-term effects of glucocorticoids in this model, it highlights the complex and potentially differing long-term outcomes that might exist when comparing various glucocorticoids.

Compound Names and PubChem CIDs:

Clinical Research and Therapeutic Applications

Clinical Trial Design and Methodologies

Clinical research involving methylprednisolone utilizes diverse study designs to evaluate its effects, ranging from highly controlled experiments to real-world observations.

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) are a cornerstone of clinical research for this compound, providing robust evidence for its efficacy and safety. These trials involve randomly assigning participants to receive either this compound or a comparator (such as placebo or another treatment) to minimize bias. Examples include trials investigating this compound in conditions like IgA nephropathy, acute spinal cord injury, multiple sclerosis, and severe asthma. nih.govnih.govnih.govnih.gov

In the TESTING trial, an RCT on IgA nephropathy, patients were randomized to receive oral this compound or placebo. nih.gov The Third National Acute Spinal Cord Injury Study was a double-blind, randomized clinical trial comparing different durations of this compound administration in patients with acute spinal cord injury. nih.gov A double-blind, placebo-controlled trial evaluated high-dose intravenous this compound in individuals with multiple sclerosis. nih.gov Another double-blind, randomized clinical trial assessed this compound in patients with status asthmaticus. nih.gov RCTs have also compared oral versus intravenous this compound for multiple sclerosis relapses, finding no significant difference in efficacy at day 28. plos.org

Observational Studies and Real-World Evidence

Observational studies and real-world evidence complement RCTs by providing insights into this compound use and outcomes in broader patient populations and clinical settings. These studies observe patients receiving this compound as part of their routine care, without random assignment. While they can be subject to confounding factors, they offer valuable information on the drug's performance in diverse patient groups and over longer periods. For example, a real-world cohort study has investigated this compound use in adults with severe asthma. clinicaltrials.gov Observational studies have also contributed to understanding the impact of intravenous this compound pulses in lupus nephritis treatment strategies. bmj.com

Outcome Measures in Clinical Trials

The assessment of this compound's effects in clinical trials relies on specific outcome measures relevant to the condition being studied. These measures quantify changes in disease activity, functional status, or other relevant clinical endpoints.

In the TESTING trial for IgA nephropathy, the primary composite outcome included end-stage kidney disease, death due to kidney failure, or a 40% decrease in eGFR. nih.gov For acute spinal cord injury, outcome measures have included changes in motor function at specified time points after injury and changes in the Functional Independence Measure (FIM). nih.gov In multiple sclerosis trials, commonly used outcome measures include the Expanded Disability Status Scale (EDSS) score, Scripps Neurological Rating Scale (NRS), and Visual Analog Scale (VAS) scores to assess neurological function and symptom severity. nih.govneurology.org Trials in asthma have utilized forced expiratory volume in 1 second (FEV1) to quantify response to treatment. nih.govclinicaltrials.gov In the context of pediatric acute respiratory distress syndrome, outcome measures have included length of mechanical ventilation, ICU stay, hospital stay, and mortality, as well as physiological parameters like PaCO2, pH, and PaO2/FIO2 ratios. nih.gov For shoulder pain, outcome measures have included pain and function assessed with the visual analog scale (VAS), Oxford shoulder score (OSS), and Shoulder Pain and Disability Index (SPADI). e-jar.org

Therapeutic Efficacy and Clinical Outcomes in Specific Conditions

This compound demonstrates therapeutic efficacy in a range of autoimmune and inflammatory conditions, influencing clinical outcomes by modulating immune and inflammatory responses.

Autoimmune Disorders (e.g., Multiple Sclerosis, Lupus Nephritis, Inflammatory Bowel Disease)

This compound is a key treatment in managing flares and disease activity in several autoimmune disorders.

In Multiple Sclerosis (MS), high-dose corticosteroids, including this compound, are generally considered a first-line treatment for acute relapses. practicalneurology.com They are thought to shorten relapse duration and improve symptoms by suppressing inflammation in the central nervous system. practicalneurology.com RCTs have shown that high-dose intravenous this compound can accelerate visual recovery in optic neuritis, a common manifestation of MS. practicalneurology.com Studies comparing oral and intravenous this compound for MS relapses have indicated comparable efficacy in terms of the proportion of patients experiencing clinical improvement at day 28. plos.org While this compound can improve clinical disability scores in both acute relapse and chronic progressive MS, its effect on long-term radiographic progression in some contexts may be limited. nih.govpsu.edu

For Lupus Nephritis (LN), intravenous pulses of this compound are frequently used, often at the initiation of therapy. oup.com Meta-analyses of LN RCTs have suggested that starting treatment with intravenous this compound pulses may increase complete renal response rates. oup.com Studies have explored different dosing strategies, and pooled analyses of RCT data indicate that there may be no significant difference in 12-month renal responses between patients receiving lower versus higher initial oral glucocorticoid doses following intravenous pulses. bmj.com this compound pulses have also been reported as effective in treating non-renal manifestations of systemic lupus erythematosus (SLE), such as hematological, mucocutaneous, and articular issues. clinexprheumatol.org

In Inflammatory Bowel Disease (IBD), including Ulcerative Colitis (UC) and Crohn's Disease (CD), first-generation glucocorticoids like this compound have been used to induce clinical remission in patients with moderate to severe activity. nih.gov Intravenous corticosteroids, including this compound, are considered a first choice for initial management of severe UC flares and have been shown to decrease mortality. elsevier.es While effective for inducing remission, conventional corticosteroids are generally not recommended for long-term maintenance therapy in CD. uzh.ch

Inflammatory Conditions (e.g., Asthma, Arthritis, Allergic Reactions)

This compound's anti-inflammatory effects are also leveraged in various inflammatory conditions.

In Asthma, particularly acute severe asthma or status asthmaticus, intravenous this compound is used to improve pulmonary function. nih.govclinicaltrials.govajol.info Studies have shown that higher doses of this compound can lead to significant improvement in FEV1. nih.gov While effective, comparative studies with other corticosteroids like hydrocortisone (B1673445) have sometimes suggested differences in the speed or extent of recovery parameters such as peak expiratory flow rate or duration of hospital stay, depending on the specific dosages used. clinicaltrials.govajol.info

For Arthritis, including Rheumatoid Arthritis (RA), this compound is utilized for its anti-inflammatory effects. Pulse this compound therapy has been investigated in patients with RA unresponsive to conventional therapy. nih.govnih.gov Studies have shown improvements in measures such as tender-joint counts, walking times, and grip strength with this compound pulses compared to placebo. nih.gov However, the impact on retarding radiographic progression in RA has not always been significant in these pulse therapy trials. nih.govnih.gov Comparisons with other corticosteroids like deflazacort (B1670188) in RA have indicated similar efficacy in achieving clinical response measures. elsevier.es this compound infiltration has also been explored for localized inflammatory conditions like anserine (B1665513) syndrome, showing effectiveness in improving pain, stiffness, and function in some patients. reumatologiaclinica.org

While not explicitly detailed in the search results regarding specific clinical trials focused solely on this compound for systemic allergic reactions, its known potent anti-inflammatory and immunosuppressive actions support its general use in managing severe allergic and anaphylactic responses as part of broader treatment protocols, consistent with its classification as a glucocorticoid used for inflammatory conditions.

Data Table: Selected Clinical Trial Outcomes

ConditionStudy DesignComparatorKey Outcome Measure(s)This compound OutcomeComparator OutcomeCitation
IgA NephropathyRCTPlaceboPrimary composite renal outcome (ESKD, death due to kidney failure, or ≥40% ↓ eGFR)5.9% experienced primary renal outcome15.9% experienced primary renal outcome nih.gov
Acute Spinal Cord InjuryRCTPlaceboMotor function change at 6 months (for treatment initiated 3-8 hours post-injury)Improved motor recovery (P=.01)Less improvement nih.gov
Multiple Sclerosis RelapseRCT (Meta-analysis)IV MPProportion of patients improved at day 28RR 0.96 (95% CI 0.84 to 1.10) vs IV MP- plos.org
Severe AsthmaRCTLow/Medium Dose MPFEV1 improvement at 3 daysHigh dose group improved significantly by day 1Low dose group did not improve significantly nih.gov
Rheumatoid ArthritisDouble-blind cross-over RCTPlaceboTender-joint counts, walking times, grip strengthSignificantly better scores (p < 0.05)Less improvement nih.gov
Lupus NephritisPooled analysis of RCTsHigh-dose Oral GCComplete Renal Response (CRR) at 12 months25.2% achieved CRR27.2% achieved CRR (p=0.54) bmj.com
Ulcerative Colitis (Severe)Systematic Review-Overall response to steroids (including this compound) in acute severe colitis67% overall response- gutnliver.org

Note: This table summarizes selected findings and is not exhaustive of all research on this compound.

Neurological Disorders (e.g., Spinal Cord Injury, Brain Injury, Subarachnoid Hemorrhage)

This compound has been investigated for its neuroprotective effects in various neurological disorders, including spinal cord injury (SCI), brain injury, and subarachnoid hemorrhage. nih.gov In acute traumatic SCI, this compound has demonstrated neuroprotective and anti-inflammatory effects at the cellular level. ashdin.com Studies have explored intensive intravenous dosing regimens, showing effectiveness in enhancing neurological recovery in SCI patients when initiated within a specific timeframe after injury. nih.gov A proposed primary neuroprotective mechanism in these cases involves the inhibition of oxygen free radical-induced lipid peroxidation by high doses of this compound, although other mechanisms may also contribute. nih.gov

Clinical trials, such as the National Acute Spinal Cord Injury Studies (NASCIS), have evaluated this compound administration after SCI. NASCIS II indicated that patients treated with this compound within 8 hours of injury experienced significantly improved neurological function compared to placebo-treated patients at various follow-up points. spinaldeformity.com NASCIS III further supported the use of this compound, showing improved neurologic function after 1 year in patients who received the treatment within 3 to 8 hours of SCI. ashdin.com These studies have guided the use of this compound as a standard clinical practice for acute SCI globally. ashdin.com

However, the use of high-dose this compound in acute SCI has been a subject of controversy, with some studies reporting potential adverse effects and minimal or no clinical improvement. ashdin.comneurology.org A meta-analysis did not find a significant difference in pooled motor and sensory scores between this compound and control groups at last follow-up and noted an association with a significantly higher incidence of adverse events, including gastrointestinal hemorrhage and respiratory tract infection. neurology.org Despite this, some guidelines continue to recommend high-dose this compound within 8 hours post-injury based on meta-analyses with specific inclusion criteria. neurology.org

Hematologic and Oncologic Applications (e.g., Leukemias)

This compound is utilized in hematologic and oncologic applications, including the treatment of certain leukemias. hemonc.orgdrugbank.com Corticosteroids, such as this compound, are believed to contribute to fighting leukemia by potentially killing leukemia cells and boosting the effectiveness of other anti-leukemia drugs used in chemotherapy. myleukemiateam.com

High-dose this compound treatment has been shown to induce differentiation of myeloid leukemic cells in patients with acute promyelocytic leukemia and other subtypes of acute myeloblastic leukemia (AML). nih.gov Additionally, it has been observed to accelerate the recovery of leukocytes and increase bone marrow hematopoietic CD34+ progenitor cells in patients with acute lymphoblastic leukemia (ALL). nih.gov Short-course high-dose this compound treatment has been suggested to potentially shorten the chemotherapy-induced leukopenic period in patients with acute leukemia, possibly by increasing the number of hematopoietic progenitor cells. nih.gov

This compound is used for various hematologic malignancies, including B-cell acute lymphoblastic leukemia, chronic lymphocytic leukemia, CNS leukemia, CNS lymphoma, diffuse large B-cell lymphoma, hemophagocytic lymphohistiocytosis, classical Hodgkin lymphoma, post-transplant lymphoproliferative disorder, T-cell acute lymphoblastic leukemia, and acquired thrombotic thrombocytopenic purpura. hemonc.org

Respiratory Conditions (e.g., ARDS, COVID-19 associated pneumonia)

This compound is part of the treatment for severe respiratory conditions, including acute respiratory distress syndrome (ARDS) and COVID-19 associated pneumonia. e-mjm.orgclinicaltrials.gov Severe dysregulated systemic inflammation is considered a putative mechanism in the progression of COVID-19 pneumonia to acute respiratory failure requiring invasive mechanical ventilation. oup.com Corticosteroids have been used in the pandemic due to their beneficial effect in ARDS and the recognized inflammatory pathophysiology of COVID-19. frontiersin.org

Studies have investigated the use of this compound in patients with COVID-19 ARDS, particularly those with elevated inflammatory markers. e-mjm.org Research has explored different dosing strategies and their impact on outcomes such as mortality, oxygenation, need for mechanical ventilation, and inflammatory response markers like C-reactive protein (CRP). e-mjm.orgoup.com

One study in patients with severe COVID-19 pneumonia found that early administration of prolonged, low-dose this compound treatment was associated with a significantly lower hazard of death and decreased ventilator dependence. oup.com This treatment was also associated with rapid improvement in PaO2:FiO2 and CRP levels. oup.com

However, the optimal timing, severity threshold for initiation, and dosage of corticosteroids in COVID-19 are still under investigation. frontiersin.org While some studies have shown benefits, others were unable to demonstrate such advantages. frontiersin.org

Organ Transplantation and Rejection Prevention

Glucocorticoids, including this compound, have a long history of use in solid organ transplantation for induction and maintenance immunosuppressive therapy, as well as for treating acute allograft rejection. wjgnet.com Preventing acute graft rejection is a paramount concern in renal transplantation. mdpi.com

This compound is used in combination with other immunosuppressive agents to prevent and treat transplant rejection. mdpi.comdroracle.ai For acute rejection episodes, high-dose intravenous this compound is often a first-line treatment. droracle.ai Studies have investigated the effects of different this compound dosing regimens on acute rejection frequency in renal transplant recipients. turkjnephrol.org

In renal transplant patients, the standard of care typically involves a calcineurin inhibitor (such as tacrolimus (B1663567) or cyclosporine A), combined with mycophenolate mofetil and steroids. mdpi.com This regimen, however, is associated with a considerable incidence of acute rejection. mdpi.com this compound pulses are often included in the treatment of acute cellular rejection. mdpi.com

Research has also explored the use of this compound in deceased organ donors before procurement, though studies have shown mixed results regarding its impact on the incidence of biopsy-confirmed rejection and graft survival. wjgnet.com

Combination Therapies and Synergistic Effects

This compound is frequently used in combination with other therapeutic agents to achieve enhanced immunosuppression or treat complex conditions.

This compound with Immunosuppressants (e.g., Cyclophosphamide, Cyclosporine, Tacrolimus)

Combining this compound with other immunosuppressants is a common strategy in various clinical settings, particularly in transplantation and autoimmune diseases. Cyclophosphamide is a medication used as chemotherapy and to suppress the immune system. wikipedia.org Cyclosporine and Tacrolimus are calcineurin inhibitors known for their immunosuppressive properties and are used to prevent organ transplant rejection and treat autoimmune conditions. nih.govmims.com

In organ transplantation, this compound is often part of combination regimens that include calcineurin inhibitors like cyclosporine or tacrolimus, and antimetabolites such as mycophenolate mofetil, for both maintenance immunosuppression and the treatment of acute rejection episodes. mdpi.comdroracle.ai This combination approach aims to effectively suppress the immune response to prevent graft rejection. droracle.ai

Studies in renal transplant recipients have investigated the use of high-dose intravenous this compound alongside cyclosporine-A and azathioprine (B366305) to reduce acute rejection frequency. turkjnephrol.org

This compound with Intravenous Immunoglobulins (IVIG)

Research has explored the combined use of this compound and intravenous immunoglobulins (IVIG) in various conditions, particularly in the context of inflammatory and autoimmune disorders. Studies in multisystem inflammatory syndrome in children (MIS-C) associated with SARS-CoV-2 infection have investigated the effectiveness of this compound alone versus IVIG combined with this compound. One study found that combining this compound with IVIG was associated with a more favorable fever course and less severe acute complications, including acute left ventricular dysfunction and hemodynamic support requirement, compared to IVIG alone. pharmacytimes.com In this study, 9% of children receiving the combination therapy did not respond to treatment, in contrast to 51% of those receiving IVIG alone. pharmacytimes.com

In chronic inflammatory demyelinating polyneuropathy (CIDP), a prospective pilot study investigated combined induction therapy with IVIg and intravenous this compound (IVMP). This study hypothesized that the combination would lead to more frequent remission compared to IVIg alone while maintaining the fast efficacy of IVIg. researchgate.netnih.gov In this uncontrolled pilot study involving 20 patients (17 completed the schedule), 13 (76%) showed improvement at 18 weeks, and 10 (59%) were in remission at 1 year among those who completed the treatment. researchgate.netnih.gov The combined therapy was generally well tolerated, although serious adverse events occurred in four patients. researchgate.net A randomized controlled trial is currently underway to further confirm the efficacy and safety of IVMP as an add-on treatment to IVIg in CIDP. researchgate.netnih.gov

Another study comparing this compound pulse therapy or additional IVIG for patients with IVIG-resistant Kawasaki disease found that patients in the this compound pulse therapy group had a shorter duration of fever after retreatment and lower medical costs. researchgate.net They also showed more rapid declines in markers such as C-reactive protein (CRP), neutrophils (N%), and platelet (PLT) levels, and a more rapid rise in sodium. researchgate.net However, this group also potentially had a higher incidence of treatment failure and coronary artery lesions (CALs) in the long-term follow-up compared to the additional IVIG group, suggesting caution is required with this compound pulse therapy in this context. researchgate.net

Research on Adverse Effects and Mitigation Strategies

Research continues to investigate the adverse effects associated with this compound and explore strategies to mitigate them. Adverse effects can involve multiple organ systems, including metabolic, endocrine, musculoskeletal, neuropsychiatric, gastrointestinal, and immune systems. nih.gov

Metabolic and Endocrine Dysregulation (e.g., hyperglycemia, HPA axis suppression)

This compound can impact glucose metabolism by stimulating gluconeogenesis, leading to elevated blood glucose levels. researchgate.net This can result in hyperglycemia or the worsening of hyperglycemia in individuals with pre-existing diabetes. ccjm.org Research indicates that elevated blood glucose is among the common adverse reactions observed with this compound treatment. frontiersin.org

Research highlights the importance of monitoring patients for hyperglycemia and considering strategies to manage it. nih.gov Identifying risk factors such as advanced age and pre-existing diabetes is crucial, as these have been identified as independent risk factors for adverse drug reactions, including elevated blood glucose. frontiersin.org

Musculoskeletal Effects (e.g., osteonecrosis, muscle atrophy)

This compound can have catabolic effects on bone and muscle tissue. nih.govresearchgate.net Osteonecrosis, also known as avascular necrosis, is a serious condition involving bone destruction that can lead to joint pain and loss of function. researchgate.netnih.gov Corticosteroid use is a common cause of osteonecrosis, with the risk generally increasing with high doses and prolonged administration. researchgate.netnih.gov The femoral head is the most frequently affected site. nih.gov Research suggests a non-linear relationship between the rate ratio of osteonecrosis and steroid doses, with the risk increasing from a cumulative dose of 5g of this compound and peaking between 10 and 15g. nih.gov

Steroid myopathy, characterized by muscle weakness, fatigue, and atrophy, particularly affecting type II myofibers, is another musculoskeletal complication associated with glucocorticoid use. researchgate.net A case report described a patient who developed both osteonecrosis and steroid myopathy while on this compound therapy, with symptoms improving after tapering the glucocorticoid dose. researchgate.netnih.gov

Strategies to mitigate musculoskeletal effects include using the lowest effective dose for the shortest duration necessary and considering bone protective therapy, especially for patients on long-term treatment or with prior fragility fractures. oup.com

Neurological and Psychiatric Effects

However, other research highlights that psychiatric disturbances, including hallucinations, delusions, and paranoia, can occur, particularly with higher doses. mdpi.com One study reported that a significant percentage of patients on higher doses of prednisolone (B192156) or this compound experienced psychiatric symptoms compared to those on lower doses. mdpi.com These symptoms typically appear within a few days of starting therapy and often resolve after discontinuation. mdpi.com Long-term use of corticosteroids has also been associated with higher incidences of depression, anxiety, and cognitive decline. mdpi.com Research using brain imaging has suggested that prescribed steroids may cause structural and volume changes in the white and gray matter of the brain, which scientists believe may help explain some of the psychiatric side effects. medicalnewstoday.com

A retrospective study specifically examining the relationship between intravenous pulse this compound (IVMP) and corticosteroid-induced psychiatric disorders (CIPDs) found that patients receiving IVMP were more likely to develop CIPDs than those receiving other corticosteroid treatments. nih.gov

Gastrointestinal Complications

Gastrointestinal complications, such as gastritis, ulcer formation, and gastrointestinal bleeding, are potential adverse effects associated with this compound. nih.gov While disease activity itself can contribute to gastrointestinal manifestations, studies suggest that long-term steroid use carries an independently increased risk of GI bleeding due to factors like heightened gastric acid production and suppression of protective prostaglandins (B1171923). researchgate.net The risk of gastrointestinal ulcers has been shown to be directly related to the dose of glucocorticoids, with high doses being more likely to cause complications than low doses. researchgate.net Concomitant use of steroids with non-steroidal anti-inflammatory drugs (NSAIDs) further increases the risk of upper gastrointestinal complications, including bleeding. researchgate.net

Research indicates that gastrointestinal reactions are among the most common adverse drug reactions observed with this compound sodium succinate (B1194679). frontiersin.org Taking this compound with food or milk may help reduce gastrointestinal adverse effects. nih.govmstrust.org.ukcancerresearchuk.org

Increased Susceptibility to Infections

This compound, due to its immunosuppressive properties, can increase susceptibility to infections. nih.govresearchgate.nethopkinsvasculitis.org Glucocorticoids impair various T-cell functions and reduce the ability of leukocytes to migrate to sites of inflammation. researchgate.net The risk of infection is generally higher with increased steroid dose and longer duration of therapy. hopkinsvasculitis.orghealthline.com Even small doses of oral steroids have been shown to significantly increase the risk of infection in patients with certain inflammatory diseases. healthline.comuspharmacist.com The increased risk applies to various types of infections, including bacterial, viral, parasitic, and fungal infections. uspharmacist.com

Research highlights a dose-response relationship between steroids and infection risk, meaning higher prescribed doses are associated with a greater likelihood of infection. healthline.com Studies have quantified the excess risk of infection associated with glucocorticoid use, showing increased risks even at relatively low daily doses. uspharmacist.com

Table 1: Summary of Selected Adverse Effects and Associated Research Findings

Adverse Effect CategorySpecific EffectsKey Research Findings
Metabolic and Endocrine DysregulationHyperglycemia, HPA axis suppressionStimulates gluconeogenesis leading to elevated blood glucose. researchgate.net Suppresses CRH and ACTH release, potentially leading to adrenal insufficiency. smw.choup.com Risk factors include age and diabetes. frontiersin.org
Musculoskeletal EffectsOsteonecrosis, Muscle AtrophyRisk of osteonecrosis increases with high dose and duration; femoral head commonly affected. researchgate.netnih.gov Steroid myopathy involves muscle weakness and atrophy. researchgate.net Cumulative dose linked to osteonecrosis risk. nih.gov
Neurological and Psychiatric EffectsMood disorders, Psychosis, Memory impairmentCan be associated with mood disorders and psychosis, particularly at higher doses. nih.govmdpi.com May cause structural changes in brain white and gray matter. medicalnewstoday.com IVMP linked to higher CIPD risk. nih.gov
Gastrointestinal ComplicationsGastritis, Ulcers, BleedingIncreased risk of bleeding with long-term use due to factors like increased gastric acid. researchgate.net Risk is dose-related and increased with concomitant NSAIDs. researchgate.net Common adverse reaction. frontiersin.org
Increased Susceptibility to InfectionsBacterial, Viral, Fungal, Parasitic InfectionsImpairs immune cell function. researchgate.net Risk increases with dose and duration. hopkinsvasculitis.orghealthline.com Dose-response relationship observed for various infection types. healthline.comuspharmacist.com

Table 2: Research on this compound with IVIG in Specific Conditions

ConditionCombination Therapy StudiedKey Research Findings
Multisystem Inflammatory Syndrome in Children (MIS-C)This compound + IVIGAssociated with more favorable fever course and less severe acute complications compared to IVIG alone. pharmacytimes.com Lower treatment failure rate observed with combination. pharmacytimes.com
Chronic Inflammatory Demyelinating Polyneuropathy (CIDP)IVIg + Intravenous this compoundPilot study showed remission in almost 60% of patients who completed treatment. researchgate.netnih.gov Generally well tolerated. researchgate.net Randomized controlled trial ongoing. researchgate.netnih.gov
IVIG-Resistant Kawasaki DiseaseThis compound Pulse Therapy vs. Additional IVIGMPT associated with shorter fever duration and lower costs. researchgate.net MPT potentially linked to higher incidence of treatment failure and CALs in long-term follow-up. researchgate.net Caution advised with MPT. researchgate.net

Cardiovascular Events

Research has investigated the role of this compound in the context of cardiovascular events, particularly in conditions like acute myocarditis and cardiac arrest. A clinical trial is currently evaluating the efficacy of this compound, alongside prednisone (B1679067), in improving heart function and preventing major cardiovascular events in patients with acute myocarditis. clinicaltrials.eu This study aims to assess improvements in parameters such as left ventricular ejection fraction (LVEF) and global longitudinal strain (GLS) over a six-month period, while also monitoring for major cardiovascular events like heart failure or the need for heart transplantation. clinicaltrials.eu

Studies have also explored the use of this compound in patients experiencing cardiac arrest. One clinical trial is focused on studying the effects of a combination of medications, including this compound, epinephrine, and vasopressin, on survival rates 30 days after a cardiac arrest event. clinicaltrials.eu While some clinical trials involving vasopressin and glucocorticoids during cardiac arrest have shown improved outcomes, other studies, such as a multicenter, randomized, placebo-controlled study with this compound hemisuccinate in patients with cranial trauma, showed an increase in mortality. rxlist.comfrontiersin.org Research in a rat model of cardiac arrest and resuscitation indicated that this compound treatment reduced post-resuscitation myocardial dysfunction, inhibited pro-inflammatory cytokines, and improved microcirculation in the initial recovery phase. frontiersin.org

In the context of myocardial infarction, early studies suggested that steroid treatment might reduce mortality. nih.gov A double-blind, randomized study involving 1118 patients investigated the effect of this compound sodium succinate on 28-day mortality following myocardial infarction complicated by cardiac failure. nih.gov The study found varying mortality rates depending on the time of treatment initiation. nih.gov In patients treated 6-12 hours after chest pain onset, survival rates were increased in the this compound group at certain intervals. nih.gov A Cox regression analysis indicated a significantly decreased relative risk of death for this group. nih.gov this compound treatment in this study was not associated with an increased incidence of myocardial rupture, cardiac aneurysm, early malignant ventricular arrhythmias, or other adverse cardiac events. nih.gov

Dermatological Manifestations

This compound is utilized in the management of various dermatological conditions due to its anti-inflammatory properties. nih.gov this compound aceponate, a specific formulation, has shown effectiveness in treating conditions such as atopic dermatitis, allergic contact eczema, and psoriasis when applied topically. clinicaltrials.eu In atopic dermatitis, it has been shown to reduce symptoms and potentially prevent relapses with maintenance therapy. clinicaltrials.eu For allergic contact eczema, it can help alleviate itch and reduce inflammation. clinicaltrials.eu Topical application has also demonstrated effectiveness in reducing psoriasis symptoms. clinicaltrials.eu

Clinical studies are ongoing to further understand and optimize the use of this compound aceponate in dermatology, including its potential role in preventing transcutaneous sensitization in infants with atopic dermatitis and investigating genetic responses to glucocorticoids for more targeted treatments. clinicaltrials.eu this compound is an FDA-approved medication for dermatological indications such as atopic dermatitis, contact dermatitis, pemphigus vulgaris, pemphigus foliaceous, bullous pemphigus, erythema multiforme, Stevens-Johnson syndrome, and toxic epidermal necrolysis. nih.gov Intralesional administration may be used for conditions like alopecia areata, discoid lupus erythematosus, keloid disease, and lichen planus. nih.gov Systemic sclerosis, a multi-systemic disease with dermatological manifestations like skin thickening and hyperpigmentation, has also been a subject of case studies involving this compound treatment, with observed improvement in skin lesions in some instances. ui.ac.id

Drug-Drug Interactions and Pharmacological Considerations

This compound can interact with a variety of other medications, influencing their effects and potentially increasing the risk of adverse events. medicalnewstoday.comgoodrx.com

Interactions with NSAIDs, Anticoagulants, Antibiotics, Antivirals, Diuretics, and Immunosuppressants

Concomitant use of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) can increase the risk of gastrointestinal irritation, ulcers, and bleeding. medicalnewstoday.comgoodrx.compfizer.com Both this compound and NSAIDs can irritate the lining of the stomach and intestine, and taking them together enhances this risk. medicalnewstoday.com Specific NSAIDs that may interact include aspirin, ibuprofen, and naproxen. medicalnewstoday.comgoodrx.compfizer.com

The coadministration of corticosteroids, including this compound, with oral anticoagulants such as warfarin (B611796) can lead to variable effects on anticoagulant response. rxlist.commedicalnewstoday.comgoodrx.compfizermedicalinformation.com While some reports suggest inhibition of warfarin response, others indicate that this compound may enhance the effects of blood thinners, potentially increasing the risk of bleeding. rxlist.commedicalnewstoday.comgoodrx.compfizermedicalinformation.com Monitoring of coagulation indices is recommended to maintain the desired anticoagulant effect. rxlist.compfizermedicalinformation.com

This compound can interact with certain antibiotics. Macrolide antibiotics, such as erythromycin (B1671065) and troleandomycin, have been reported to decrease corticosteroid clearance by inhibiting the enzyme CYP3A4, potentially leading to increased plasma concentrations of this compound. rxlist.compfizermedicalinformation.com Quinolone antibiotics, like ciprofloxacin (B1669076) and levofloxacin, when taken with this compound, can increase the risk of tendon problems, including Achilles tendon rupture. medicalnewstoday.com Isoniazid (B1672263) serum concentrations may be decreased when used with this compound. pfizer.compfizermedicalinformation.com

Interactions with antiviral medications have also been noted. Certain HIV drugs, such as cobicistat (B1684569) and ritonavir, can increase the risk of this compound side effects by inhibiting CYP3A4. medicalnewstoday.com

When this compound is administered concurrently with potassium-depleting agents, including certain diuretics like furosemide (B1674285) and hydrochlorothiazide, there is an increased risk of developing hypokalemia (low potassium levels). rxlist.commedicalnewstoday.compfizermedicalinformation.com Both this compound and these diuretics can cause potassium loss, and their combined use amplifies this effect. medicalnewstoday.com

This compound is frequently used as an immunosuppressant, and it can interact with other immunosuppressive agents. Concurrent use of cyclosporine and this compound can result in mutual inhibition of metabolism, potentially increasing the plasma concentrations of both drugs and raising the likelihood of associated adverse events. medicalnewstoday.compfizer.compfizermedicalinformation.com Cyclophosphamide and tacrolimus are also listed as CYP3A4 substrates that may interact with this compound. pfizer.com

Here is a summary of some drug interactions:

Drug Class or TypeExamplesInteraction Result with this compound
NSAIDsAspirin, Ibuprofen, NaproxenIncreased risk of gastrointestinal bleeding and ulceration. medicalnewstoday.comgoodrx.compfizer.com
Oral AnticoagulantsWarfarinVariable effects on anticoagulant response; may increase or decrease effectiveness or increase bleeding risk. rxlist.commedicalnewstoday.comgoodrx.compfizermedicalinformation.com
Macrolide AntibioticsErythromycin, Troleandomycin, ClarithromycinDecreased this compound clearance, potentially increasing its plasma concentrations. rxlist.compfizer.compfizermedicalinformation.com
Quinolone AntibioticsCiprofloxacin, LevofloxacinIncreased risk of tendon problems. medicalnewstoday.com
Certain HIV DrugsCobicistat, RitonavirIncreased risk of this compound side effects. medicalnewstoday.com
DiureticsFurosemide, HydrochlorothiazideIncreased risk of hypokalemia. rxlist.commedicalnewstoday.compfizermedicalinformation.com
ImmunosuppressantsCyclosporine, Cyclophosphamide, TacrolimusMutual inhibition of metabolism (Cyclosporine); increased plasma concentrations and risk of adverse events. medicalnewstoday.compfizer.compfizermedicalinformation.com
Antitubercular DrugsIsoniazidMay decrease isoniazid serum concentrations. pfizer.compfizermedicalinformation.com

Impact on Vaccine Efficacy

This compound is known to interact with live vaccines. medicalnewstoday.comgoodrx.com Corticosteroids, including this compound, suppress the immune system. rxlist.com This immunosuppression can reduce the body's ability to mount an effective immune response to live vaccines. rxlist.com

Food and Herb Interactions (e.g., Grapefruit)

Grapefruit and grapefruit juice can interact with this compound. medicalnewstoday.compeacehealth.orgwellrx.comdrugs.com Grapefruit products can inhibit the enzyme CYP3A4, which is involved in the metabolism of this compound. wellrx.com This inhibition can lead to decreased breakdown of this compound, resulting in higher levels of the drug in the body and potentially an increased risk of side effects. medicalnewstoday.comwellrx.com

A study involving healthy subjects showed that grapefruit juice increased the total area under the plasma this compound concentration-time curve (AUC) by 75% and prolonged the elimination half-life by 35%. nih.gov The peak plasma concentration was also increased by 27%, and the time to reach peak concentration was delayed. nih.gov While the clinical significance of this interaction is considered small, high doses of grapefruit juice might enhance the effects of oral this compound in some sensitive individuals. wellrx.comnih.gov It is generally advised to limit or avoid consuming grapefruit and grapefruit juice while taking this compound, or at least to avoid significant changes in daily intake. wellrx.comdrugs.com There are no specific reports of interactions between this compound and herbs, but caution is advised. medicalnewstoday.com

Advanced Research and Future Directions

Novel Formulations and Drug Delivery Systems

Efforts are underway to create new formulations and drug delivery systems for methylprednisolone to improve its pharmacokinetic properties, increase its accumulation at target sites, and reduce systemic distribution.

Prodrug Development

Prodrug strategies aim to modify this compound into an inactive or less active form that is converted into the active drug within the body, often at the site of action or to improve solubility and absorption. This compound suleptanate and this compound succinate (B1194679) conjugates are examples of such development.

This compound suleptanate is a synthetic glucocorticoid corticosteroid ester designed as a prodrug of this compound with enhanced water solubility for intravenous administration wikipedia.orgiiab.me. A pilot study comparing the pharmacokinetics of this compound after intravenous administration of this compound sodium succinate and this compound suleptanate in healthy volunteers indicated that this compound suleptanate resulted in a faster and slightly more efficient conversion to this compound compared to this compound sodium succinate nih.gov. Another study in a murine model of closed head injury found that this compound suleptanate was four to eight times more potent than this compound sodium succinate in enhancing early neurologic recovery, although the maximal efficacy was equal nih.gov.

This compound sodium succinate is itself a prodrug that is rapidly hydrolyzed in the body to active this compound helsinki.fi. It is the sodium succinate salt of a synthetic glucocorticoid receptor agonist with immunosuppressive and anti-inflammatory effects nih.gov.

Nanoparticle-Based Delivery Systems

Nanoparticle technology offers a promising avenue for delivering this compound in a targeted and controlled manner. Encapsulating this compound within nanoparticles can improve drug loading, control release rates, and facilitate targeted delivery to specific tissues or cells.

Research has explored the use of lipid-polymer hybrid nanoparticles for the delivery of this compound, particularly for treating lung inflammatory conditions via inhalation mdpi.com. These nanoparticles were designed for cytocompatibility and demonstrated effectiveness in reducing inflammatory markers like IL-6 and IL-8 mdpi.com. Nanoparticle-enabled local delivery of this compound has shown significant effectiveness compared to systemic delivery in rat models of spinal cord injury, reducing lesion volume and improving behavioral outcomes nih.gov. Studies have also investigated this compound-loaded hydroxyapatite (B223615) nanoparticles as a potential drug delivery system for rheumatoid arthritis, showing slower drug release in vitro and reduced paw volume in arthritic rats in vivo nih.gov. Ibuprofen modified dextran (B179266) based nanoparticles loaded with this compound have also been synthesized and explored for drug delivery in acute spinal cord injury, demonstrating potential for promoting neurological recovery and reducing inflammation in rat models oncotarget.com.

Targeted Delivery Approaches to Minimize Systemic Effects

Targeted delivery strategies aim to concentrate this compound at the disease site, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated adverse effects. This is particularly relevant for conditions like inflammatory bowel disease and lung inflammation.

For inflammatory bowel disease, colon-targeted drug delivery systems are being explored to deliver corticosteroids like this compound directly to the inflamed colon, potentially reducing the required dose and systemic side effects mdpi.comomjournal.org. Intraarterial delivery of this compound is also being investigated in pediatric inflammatory bowel disease as a precision delivery method mdpi.com. In the context of lung diseases, inhaled corticosteroids delivered via local formulations are preferred over oral or parenteral administration to minimize systemic exposure and enhance drug accumulation in the lungs mdpi.com. Targeted delivery approaches using biomaterials like liposomes and polymeric nanoparticles are being developed for pulmonary fibrosis to enhance drug specificity and efficacy while minimizing systemic toxicity scienceopen.com.

Pharmacogenomics and Personalized Medicine Approaches

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is gaining attention in optimizing this compound therapy. Genetic factors can significantly impact the pharmacokinetic and pharmacodynamic profiles of individuals, leading to variations in drug efficacy and the risk of adverse effects d-nb.inforesearchgate.net.

Development of Dissociated Glucocorticoid Receptor Modulators

The development of dissociated glucocorticoid receptor modulators (SEGRAMs) represents an alternative approach to designing safer glucocorticoid therapies. These modulators are designed to selectively activate the transrepression pathway of the glucocorticoid receptor, which is primarily responsible for anti-inflammatory effects, while minimizing the activation of the transactivation pathway, which is linked to many metabolic and atrophic side effects nih.govnih.gov.

The concept is based on the idea of "dissociating" the therapeutic anti-inflammatory effects from the unwanted side effects by developing ligands that preferentially induce transrepression over transactivation nih.govtandfonline.com. While initial attempts to generate truly dissociating GR activators have had limited success, the approach has shifted towards developing partial GR agonists nih.govoncotarget.com. Novel non-steroidal SEGRAMs are being investigated, with preclinical studies showing promising profiles of dissociated activity, demonstrating anti-inflammatory efficacy with reduced impact on markers of glucose and bone metabolism compared to traditional glucocorticoids like prednisolone (B192156) frontiersin.org. Although studies assessing both the efficacy and safety of SEGRAMs in arthritis are still scarce, some compounds have shown a better efficacy/safety balance compared to prednisone (B1679067) in preclinical and limited clinical settings nih.gov.

Investigation of this compound in Emerging Disease Contexts

This compound continues to be investigated for its potential therapeutic use in emerging disease contexts, particularly in inflammatory conditions where its potent anti-inflammatory and immunosuppressive properties may be beneficial.

One notable area of investigation has been its use in the management of COVID-19, particularly in patients with severe disease and associated inflammation like acute respiratory distress syndrome (ARDS) and the pediatric inflammatory multisystem syndrome (PIMS-TS), also known as multisystem inflammatory syndrome in children (MIS-C) mdpi.comnih.govfrontiersin.orgmedwave.cl. Studies have explored the effectiveness of systemic corticosteroid therapy, including this compound, in reducing inflammation and improving outcomes in severe COVID-19 pneumonia and ARDS mdpi.commedwave.cl. Clinical trials, such as the Swissped RECOVERY trial, have been conducted to compare the effectiveness of intravenous this compound against other treatments like intravenous immunoglobulins in children with PIMS-TS frontiersin.org. While some studies suggest a potential benefit of this compound in the context of suspected cytokine storm in severe COVID-19, further studies are needed to fully evaluate this therapeutic strategy medwave.cl.

This compound is also being explored in other conditions where inflammation plays a key role, and novel delivery systems are being developed to optimize its use in these contexts, such as spinal cord injury and rheumatoid arthritis nih.govnih.govoncotarget.com.

Biomarker Discovery and Validation for Treatment Response and Toxicity

Identifying biomarkers that predict patient response to this compound and the potential for toxicity is a critical area of research aimed at personalizing therapy and improving outcomes nih.govresearchgate.net. The heterogeneous nature of inflammatory and autoimmune diseases, coupled with individual patient variability, means that response to this compound can differ significantly. nih.gov

Studies have explored various types of biomarkers, including genetic markers, protein levels, and cellular profiles, to predict this compound efficacy and the risk of adverse effects. For instance, research in conditions like asthma and immune thrombocytopenic purpura (ITP) has investigated potential predictors of corticosteroid response. In asthma, sputum eosinophilia has been identified as a strong predictor of short-term response to corticosteroids, and managing treatment to normalize sputum eosinophil counts has shown promise in reducing severe exacerbations. nih.gov For ITP, factors such as age, platelet count, platelet-associated IgG levels, platelet distribution width, lymphocyte-to-monocyte ratio, and bone marrow megakaryocyte counts have been explored as potential biomarkers for predicting corticosteroid response researchgate.net.

In the context of specific conditions treated with this compound, research has sought to identify biomarkers relevant to treatment outcomes. For example, in patients with SARS-CoV-2 infection receiving this compound pulses, factors like age, dyspnea, and C-reactive protein (CRP) levels at admission have been investigated as markers associated with hospital discharge nih.gov. A study on radiation-induced brain necrosis after radiotherapy for nasopharyngeal carcinoma explored the use of radiomics models based on pre-treatment magnetic resonance imaging to predict response to this compound. This model, incorporating a radiomics signature and the duration between radiotherapy and diagnosis, showed favorable discrimination performance in predicting treatment response. nih.gov

Biomarker research also extends to predicting toxicity. While there are currently no FDA-approved biomarkers specifically for predicting the risk of immune-related adverse events (irAEs) from treatments like immune checkpoint inhibitors where corticosteroids are used for management, ongoing efforts are exploring clinical and molecular factors. Candidate biomarkers related to immune cells and cytokines, such as low neutrophil:lymphocyte ratio, elevated baseline eosinophil counts, lower baseline serum IL-6, elevated CRP, and elevated baseline IL-17, are under investigation. nih.gov Studies have also explored the role of auto-antibodies in the development of irAEs. nih.gov

The identification and validation of these biomarkers hold the potential to guide clinical decision-making, allowing for the selection of patients most likely to benefit from this compound and those at higher risk of toxicity, thereby facilitating more personalized and safer treatment strategies.

Here is a table summarizing some potential biomarkers investigated in relation to this compound response:

Condition Treated with this compoundPotential Biomarkers Investigated for Treatment ResponseReference
AsthmaSputum eosinophilia, airway hyperresponsiveness, exhaled nitric oxide (eNO) nih.gov
Immune Thrombocytopenic Purpura (ITP)Age, platelet count, platelet-associated IgG, platelet distribution width, lymphocyte-to-monocyte ratio, bone marrow megakaryocyte counts, hemoglobin, C3 level, IgG level researchgate.net
SARS-CoV-2 InfectionAge, dyspnea, C-reactive protein (CRP), lymphopenia, d-dimer, radiological progression, FiO2 input nih.gov
Radiation-Induced Brain NecrosisRadiomics signature from MRI, duration between radiotherapy and RN diagnosis nih.gov
Sarcoidosis (Prednisone, related corticosteroid)CHI3L1 in extracellular vesicles ersnet.org

Long-Term Outcomes and Follow-up Studies

Long-term studies have investigated the impact of this compound in various diseases. For example, a 10-year follow-up study evaluating this compound and chlorambucil (B1668637) in idiopathic membranous nephropathy with nephrotic syndrome demonstrated that the treatment significantly increased the probability of remission of proteinuria and protected against renal function deterioration over the long term. nih.gov The study reported a higher probability of surviving without developing end-stage renal disease at 10 years in the treated group compared to controls. nih.gov

In systemic sclerosis, a retrospective study with 10 years of follow-up explored the long-term efficacy of pulsed intravenous this compound combined with low-dose glucocorticoids. This combination therapy significantly reduced skin and lung fibrosis and improved lung function indicators over the 10-year period compared to this compound pulse alone. dovepress.com

For conditions like multiple sclerosis, while short courses of high-dose this compound are used to treat relapses and can accelerate symptom improvement, studies indicate that taking steroids does not impact the ultimate level of recovery from a relapse or the long-term course of the disease. mstrust.org.uk

Long-term follow-up is also essential for monitoring potential delayed effects of this compound, even after treatment cessation. While the provided information focuses on efficacy, it's important to note that long-term corticosteroid use is associated with various potential adverse effects that necessitate long-term monitoring, though specific details on these effects are outside the scope of this article as per the instructions.

Here is a table summarizing findings from selected long-term follow-up studies involving this compound:

ConditionTreatment Regimen Involving this compoundFollow-up DurationKey Long-Term Outcome FindingsReference
Idiopathic Membranous NephropathyThis compound and Chlorambucil10 yearsIncreased probability of remission of proteinuria; protected from renal function deterioration; higher probability of surviving without end-stage renal disease. nih.gov
Systemic SclerosisPulsed IV this compound + Low-Dose Glucocorticoids10 yearsSignificant reduction in skin and lung fibrosis; improved lung function (FVC, FEV1, DLCO). dovepress.com
Multiple Sclerosis (Relapses)Short courses of high-dose this compoundNot specified for long-term course impactAccelerates symptom improvement during relapses; does not impact ultimate recovery or long-term disease course. mstrust.org.uk

Ethical Considerations in this compound Research

Research involving this compound, like all medical research, is subject to significant ethical considerations. These considerations are particularly relevant given the potent nature of the compound, its wide range of applications, and the potential for both significant benefit and harm. Key ethical principles, including autonomy, beneficence, and non-maleficence, are central to the design and conduct of this compound studies. nih.gov

Ensuring informed consent is paramount in this compound research. Participants must be fully apprised of the study's purpose, procedures, potential benefits, and risks, including known and potential side effects of this compound, before agreeing to participate. nih.gov The voluntary nature of participation and the right to withdraw at any time without penalty must be emphasized.

The principle of beneficence requires that the research is designed to maximize potential benefits to participants and future patients while minimizing risks. This involves careful consideration of the study population, the research design, and the dosage and duration of this compound administration within the research protocol. The potential risks of this compound, particularly with high doses or prolonged use, necessitate rigorous risk assessment and management strategies within research protocols. rheumatology.orggoodrx.com

Non-maleficence, the duty to do no harm, is closely linked to beneficence. Researchers must take all reasonable steps to protect participants from harm. This includes careful monitoring for adverse events, clear guidelines for managing complications, and procedures for withdrawing participants from the study if their safety is at risk.

Ethical considerations also arise in the context of designing controlled trials, particularly when a placebo group might be considered in conditions where this compound is a standard or potentially life-saving treatment. The ethical justification for withholding a known effective treatment must be carefully weighed against the scientific need for a placebo control to determine true efficacy. In some cases, this may lead to the use of active comparator trials rather than placebo-controlled designs. For example, the uncertainty regarding the use of this compound in acute spinal cord injury has led to discussions about the need for large prospective randomized multicenter studies comparing this compound to placebo, while acknowledging the significant ethical concerns involved. nsj.org.sa

Furthermore, ethical considerations extend to the responsible reporting and dissemination of research findings, regardless of the outcome. Transparency in reporting both positive and negative results is crucial for advancing scientific knowledge and informing clinical practice. Ethical review boards play a vital role in scrutinizing research proposals involving this compound to ensure they meet ethical standards and protect the rights and welfare of participants. tandfonline.com

The use of vulnerable populations in this compound research, such as children or individuals with diminished capacity to provide informed consent, requires additional ethical safeguards. Assent from children and consent from legal guardians, along with careful consideration of the potential risks and benefits to these populations, are essential. medicalnewstoday.com

Conclusion and Research Perspectives

Summary of Key Research Findings on Methylprednisolone

This compound exerts its effects primarily by binding to intracellular glucocorticoid receptors, which subsequently modulates gene expression to inhibit pro-inflammatory pathways and promote anti-inflammatory ones. This involves suppressing the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting phospholipase A2, and reducing the production of pro-inflammatory cytokines such as interleukins and TNF-α. patsnap.com this compound also decreases the migration of white blood cells to inflammation sites and stabilizes lysosomal membranes. patsnap.comnih.gov Beyond these genomic effects, this compound also exhibits non-genomic signaling through cytoplasmic and membrane-bound glucocorticoid receptors, as well as physiochemical interactions with cellular membranes. wikipedia.org

Research has demonstrated the efficacy of this compound in various conditions due to its broad anti-inflammatory and immunosuppressive actions. It has been shown to be effective in reducing inflammation and suppressing the immune system in a range of disorders, including autoimmune diseases, allergic reactions, and inflammatory conditions. researchgate.net Studies in the context of severe COVID-19 have indicated that this compound treatment is associated with a significant reduction in mortality compared to control groups, without a corresponding increase in serious adverse events. frontiersin.org High-dose and short-term this compound treatment were particularly linked with better outcomes in severe COVID-19 patients, with younger patients showing greater benefit. frontiersin.org Additionally, research in acute respiratory distress syndrome (ARDS) patients has shown that this compound can lead to a sustained decrease in inflammatory plasma cytokines and chemokines, improving lung damage and multiple organ dysfunction syndromes. brieflands.com The use of this compound may also effectively reduce the duration of mechanical ventilation and mortality in the ICU for ARDS patients. brieflands.com

In the context of multiple sclerosis exacerbations, high-dose this compound is considered a preferred therapy, and meta-analyses have indicated a mean treatment difference in Expanded Disability Status Score (EDSS) changes from baseline compared to placebo. nih.gov However, meta-analyses comparing high-dose and low-dose this compound showed no difference in EDSS change. nih.gov

For IgA nephropathy, studies have explored the use of this compound, with some indicating potential renal benefits in high-risk patients. However, these benefits were also associated with an increased risk of serious adverse events, particularly with high-dose therapy. researchgate.net

In pediatric inflammatory bowel disease (IBD), a pilot study investigating intraarterial this compound administration demonstrated temporary improvement in a small cohort of patients, suggesting the feasibility of this precision delivery method to achieve local tissue exposure with potentially minimized systemic exposure. mdpi.com

Future Trajectories for this compound Research

Future research on this compound is likely to focus on refining its therapeutic use and exploring novel applications while addressing existing knowledge gaps. One key trajectory involves further elucidating the intricate mechanisms of action, particularly the non-genomic effects and tissue-specific responses, to better understand its diverse physiological impacts. wikipedia.orgresearchgate.net

Investigating optimal dosing strategies and durations of treatment for various conditions remains a critical area. This includes determining the most effective balance between therapeutic benefit and the potential for adverse effects, as highlighted by research in COVID-19 and IgA nephropathy. frontiersin.orgresearchgate.net Studies comparing different this compound formulations and routes of administration may also contribute to optimizing treatment approaches.

Further research is needed to identify specific biomarkers or patient characteristics that can predict response to this compound therapy and identify subpopulations at higher risk of adverse effects. researchgate.netersnet.org This could lead to more personalized and effective treatment strategies.

Exploring novel delivery methods, such as the intraarterial administration investigated in pediatric IBD, represents another promising trajectory. mdpi.com Precision delivery could potentially maximize local therapeutic concentrations while minimizing systemic exposure and associated side effects.

Research into the role of this compound in combination therapies is also likely to continue. Understanding how this compound interacts with other drugs and how it can be effectively integrated into multi-modal treatment regimens is crucial for improving patient outcomes.

Finally, continued investigation into the potential of this compound in conditions where its role is currently controversial or not fully established, such as sCAP and spinal cord injury, is necessary to provide clearer guidance for clinical practice. ersnet.orgresearchgate.net Future studies should aim to provide robust evidence regarding efficacy and safety in these contexts. Research into potential new therapeutic avenues suggested by the identification of shared transcriptional programs, such as the link between vascular inflammation and IBD observed in the intraarterial this compound study, could also open new research directions. mdpi.com

Q & A

How do pharmacokinetic differences between methylprednisolone and prednisolone influence experimental design in comparative efficacy studies?

Basic Research Question
this compound differs from prednisolone by a methyl group (CH₃) at the C6 position, enhancing lipophilicity and altering tissue penetration and plasma half-life . Methodologically, researchers must account for these pharmacokinetic differences when designing comparative studies. For example:

  • Dose Equivalence : Use bioequivalence studies to establish comparable therapeutic indices.
  • Timing of Assessments : Adjust measurement intervals based on peak plasma concentrations (this compound: 1–2 hours; prednisolone: 1–3 hours).
  • Statistical Modeling : Apply pharmacokinetic-pharmacodynamic (PK-PD) models to isolate structural impacts on outcomes .

What methodological strategies address contradictions in clinical trial outcomes for this compound in acute spinal cord injury (SCI)?

Advanced Research Question
The NASCIS II/III trials reported mixed results, with post-hoc analyses suggesting marginal benefits but primary outcomes remaining non-significant . To resolve contradictions:

  • Pre-Registered Protocols : Define primary endpoints a priori to avoid post-hoc bias.
  • Stratified Randomization : Control for injury severity (e.g., ASIA Impairment Scale) and timing of administration (<8 hours post-injury).
  • Meta-Analytic Approaches : Pool data using random-effects models to quantify heterogeneity (e.g., I² >50% indicates high variability) .

Table 1 : Key discrepancies in SCI trials

TrialPrimary Outcome (Improvement)Post-Hoc Subgroup Finding
NASCIS IINon-significant (p=0.07)Motor function at 6 weeks (p=0.03)
NASCIS IIINon-significant (p=0.09)48-hour infusion vs. 24-hour (p=0.04)

How can researchers optimize this compound dosing regimens for acute respiratory distress syndrome (ARDS) while minimizing adrenal suppression?

Advanced Research Question
Low-to-medium doses (≤2 mg/kg/day this compound) improve oxygenation but require adrenal function monitoring . Methodological recommendations:

  • Dose Escalation Trials : Use adaptive designs (e.g., Bayesian response-adaptive randomization) to balance efficacy/safety.
  • Biomarker Integration : Measure serum cortisol and ACTH at baseline, mid-treatment, and post-treatment.
  • TSA (Trial Sequential Analysis) : Apply to confirm whether cumulative evidence meets pre-defined significance thresholds .

Table 2 : Dose-dependent outcomes in ARDS

Dose (mg/kg/day)PaO₂/FiO₂ Improvement (Mean Δ)Adrenal Suppression Incidence
≤1.0+48 mmHg12%
1.1–2.0+62 mmHg27%

What molecular mechanisms underlie this compound’s modulation of autophagy in degenerative diseases?

Basic Research Question
this compound targets autophagy-related genes (e.g., PHF23, STAT3) to regulate inflammatory pathways . Experimental approaches include:

  • CRISPR Screening : Identify gene knockouts that attenuate drug effects.
  • Pathway Enrichment Analysis : Use tools like DAVID or Enrichr to map targets to sphingolipid signaling or infection response pathways.
  • Dose-Response Curves : Quantify IC₅₀ for autophagy inhibition in in vitro models .

How should researchers design trials to evaluate this compound’s neurodevelopmental outcomes in preterm infants?

Advanced Research Question
Long-term neurodevelopmental risks (e.g., cerebral palsy) require rigorous longitudinal designs :

  • Multicenter Cohorts : Mitigate single-center bias (e.g., NEuroSIS trial design).
  • Blinded Outcome Assessment : Use tools like Bayley Scales of Infant Development-III at 18–24 months.
  • Confounder Adjustment : Apply multivariate regression for gestational age, sepsis, and concomitant therapies .

What statistical methods resolve non-normal distributions in this compound pharmacokinetic data?

Basic Research Question
Non-normal data (e.g., plasma concentrations) require:

  • Normality Testing : Shapiro-Wilk test (p<0.05 indicates non-normal).
  • Transformations : Log-transform skewed data.
  • Non-Parametric Tests : Use Spearman’s rank correlation for dose-response relationships .

How can gene expression profiling refine patient stratification for this compound therapy in autoimmune diseases?

Advanced Research Question
Transcriptomic biomarkers (e.g., IL6, TNF-α) predict glucocorticoid resistance. Methodologies include:

  • RNA-Seq : Identify differentially expressed genes pre/post-treatment.
  • Machine Learning : Train classifiers (e.g., random forests) on expression data to predict responders .

What ethical and practical challenges arise in web-based data collection for this compound pharmacoepidemiology studies?

Basic Research Question
Web-based surveys face selection bias and technical barriers :

  • Mitigation Strategies :
    • Pilot Testing : Validate questionnaires with a subsample.
    • Multidisciplinary Teams : Include IT specialists for platform stability.
    • Incentive Structures : Improve response rates with token rewards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylprednisolone
Reactant of Route 2
Methylprednisolone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。